CCT374705
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18ClF3N4O2 |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
(2S)-10-[(3-chloro-2-fluoropyridin-4-yl)amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C21H18ClF3N4O2/c1-29-14-5-4-11(27-13-6-7-26-19(23)15(13)22)8-12(14)16-17(20(29)30)31-9-21(24,25)18(28-16)10-2-3-10/h4-8,10,18,28H,2-3,9H2,1H3,(H,26,27)/t18-/m0/s1 |
InChI Key |
MCRHRRIGPAVFNY-SFHVURJKSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)F)Cl)C4=C(C1=O)OCC([C@@H](N4)C5CC5)(F)F |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)F)Cl)C4=C(C1=O)OCC(C(N4)C5CC5)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
CCT374705: A Potent and Selective BCL6 Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT374705 is a potent, selective, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] Developed through the optimization of a tricyclic quinolinone series, this compound has emerged as a critical chemical probe for investigating the therapeutic potential of BCL6 inhibition in B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to BCL6 and the Rationale for Inhibition
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a pivotal role in the formation and maintenance of germinal centers (GCs) during the adaptive immune response. In normal GC B-cells, BCL6 expression is tightly regulated to allow for rapid proliferation and somatic hypermutation, processes essential for generating high-affinity antibodies. However, the dysregulation and constitutive expression of BCL6 are frequently observed in B-cell lymphomas and are considered a key oncogenic driver in DLBCL.[1]
BCL6 exerts its transcriptional repressive functions by recruiting corepressor complexes (such as SMRT, NCOR, and BCOR) to its BTB domain. This action suppresses the expression of genes involved in cell cycle control, DNA damage response, and differentiation, thereby promoting cell survival and proliferation. The protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors has been identified as a key therapeutic target for BCL6-driven lymphomas.[1] this compound was developed to specifically disrupt this PPI, offering a targeted approach to counteract the oncogenic effects of BCL6.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the BCL6 BTB domain. By binding to a specific groove on the BTB domain, it physically blocks the recruitment of corepressor proteins. This disruption of the BCL6-corepressor complex leads to the derepression of BCL6 target genes, including those involved in tumor suppression and apoptosis. The ultimate effect is the induction of cell cycle arrest and apoptosis in BCL6-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Cell Line | Value | Reference |
| Biochemical Assay | TR-FRET IC50 | - | 4.8 nM | [2] |
| Cell Proliferation | GI50 (14-day assay) | OCI-Ly1 | <100 nM | [1] |
| Cell Proliferation | GI50 (14-day assay) | Karpas 422 | <100 nM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Female Balb/C Mice
| Dosing Route | Dose (mg/kg) | Bioavailability (%) | Key Findings | Reference |
| Intravenous (i.v.) | 1 | - | Low total clearance and plasma protein binding. | [2] |
| Oral (p.o.) | 5 | 48 | Moderate oral bioavailability, resulting in high free concentrations in vivo. | [1] |
Table 3: In Vivo Efficacy of this compound in a Karpas 422 Xenograft Model
| Dosing Regimen | Duration | Outcome | Reference |
| 50 mg/kg p.o. BID | 35 days | Significant increase in ARID3A mRNA expression, indicating BCL6 modulation, and modest slowing of tumor growth. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is designed to measure the inhibition of the BCL6-corepressor interaction in a biochemical format.
Protocol:
-
Reagents: BCL6 protein, a fluorescently labeled corepressor peptide, and the test compound (this compound).
-
Procedure: a. Add the BCL6 protein and the fluorescently labeled corepressor peptide to the wells of a microplate. b. Add serial dilutions of this compound to the wells. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Measure the FRET signal using a suitable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (14-day)
This assay assesses the long-term effect of this compound on the growth of BCL6-dependent and independent cancer cell lines.
Protocol:
-
Cell Lines: BCL6-dependent (e.g., OCI-Ly1, Karpas 422) and BCL6-independent (e.g., OCI-Ly3) lymphoma cell lines.
-
Procedure: a. Seed the cells in 96-well plates at an appropriate density. b. Add serial dilutions of this compound to the wells. c. Incubate the plates for 14 days, refreshing the media and compound as required. d. At the end of the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®).
-
Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated by comparing the growth of treated cells to untreated controls.
In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a murine model.
Protocol:
-
Animals: Female Balb/C mice.
-
Dosing: a. Intravenous (i.v.) administration of a single 1 mg/kg dose. b. Oral (p.o.) administration of a single 5 mg/kg dose.
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Analysis: a. Process the blood samples to obtain plasma. b. Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as bioavailability, clearance, and half-life are calculated from the plasma concentration-time profiles.
In Vivo Efficacy Study in a Xenograft Model
This study assesses the anti-tumor activity of this compound in a mouse model bearing human lymphoma tumors.
Protocol:
-
Animal Model: Female SCID mice subcutaneously inoculated with Karpas 422 human lymphoma cells.
-
Treatment: Once the tumors reach a specified size, randomly assign the mice to treatment and control groups. Administer this compound (50 mg/kg) or vehicle control orally, twice daily (BID), for 35 days.
-
Monitoring: a. Measure tumor volume and body weight regularly throughout the study. b. At the end of the study, collect tumor samples for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Measure the mRNA levels of BCL6 target genes (e.g., ARID3A) in the tumor samples using qRT-PCR to confirm target engagement.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Mandatory Visualizations
BCL6 Signaling Pathway in DLBCL
The following diagram illustrates the central role of BCL6 in promoting lymphomagenesis and how this compound intervenes.
Experimental Workflow for In Vitro Screening of BCL6 Inhibitors
This diagram outlines the typical workflow for identifying and characterizing BCL6 inhibitors like this compound in a laboratory setting.
Conclusion
This compound is a well-characterized and valuable tool for the preclinical investigation of BCL6 inhibition. Its high potency, selectivity, and oral bioavailability make it a suitable probe for both in vitro and in vivo studies aimed at validating BCL6 as a therapeutic target in DLBCL and other B-cell malignancies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the BCL6 pathway.
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT374705 in Diffuse Large B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is the most prevalent type of non-Hodgkin lymphoma, characterized by its aggressive nature. A significant portion of DLBCL cases exhibit dependence on the B-cell lymphoma 6 (BCL6) transcriptional repressor, an oncogenic driver in this malignancy. CCT374705 has emerged as a potent and orally active small molecule inhibitor of BCL6, demonstrating significant anti-tumor activity in preclinical models of DLBCL. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: BCL6 Inhibition
This compound functions by directly targeting the BCL6 protein, a key transcriptional repressor that is crucial for the survival and proliferation of DLBCL cells. BCL6 exerts its oncogenic effects by repressing the expression of tumor suppressor genes, including those involved in cell cycle control, DNA damage response, and apoptosis. This compound binds to a specific groove on the BCL6 BTB domain, disrupting its ability to recruit corepressors. This disruption leads to the reactivation of BCL6 target genes, ultimately resulting in cell cycle arrest and apoptosis in BCL6-dependent DLBCL cells.[1][2][3]
BCL6 Signaling Pathway in DLBCL
The following diagram illustrates the central role of BCL6 in DLBCL pathogenesis and the mechanism of its inhibition by this compound. In DLBCL, BCL6 represses the expression of pro-apoptotic and cell cycle inhibitory genes. This compound blocks the corepressor binding to BCL6, leading to the expression of these target genes and subsequent tumor suppression.
References
- 1. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL6 modulates tonic BCR signaling in diffuse large B-cell lymphomas by repressing the SYK phosphatase, PTPROt - PMC [pmc.ncbi.nlm.nih.gov]
CCT374705: A Technical Whitepaper for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT374705 is a potent and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies. Developed through optimization of a tricyclic quinolinone series, this compound has demonstrated promising in vitro and in vivo activity, making it a valuable chemical probe for studying BCL6 biology and a potential therapeutic candidate. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols, and the relevant signaling pathways.
Core Mechanism of Action
This compound functions by directly binding to the BTB domain of BCL6. This binding event disrupts the interaction between BCL6 and its corepressors, such as SMRT and NCOR, thereby preventing the recruitment of histone deacetylases and other chromatin-modifying enzymes to target gene promoters. The abrogation of BCL6-mediated transcriptional repression leads to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest, apoptosis, and differentiation. A key target gene that is de-repressed upon this compound treatment is ARID3A.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Cell Line | Value |
| Biochemical Assay | IC50 (BCL6 TR-FRET) | - | 6 nM[1] |
| Cellular Assay | GI50 | OCI-Ly1 | 38.5 nM[1] |
| Cellular Assay | GI50 | Karpas 422 | 12.9 nM[1] |
| Cellular Assay | IC50 (NanoBRET) | - | 22 nM |
Table 2: Pharmacokinetic Profile of this compound in Balb/C Mice
| Route of Administration | Dose | Bioavailability (%) |
| Intravenous (i.v.) | 1 mg/kg | - |
| Oral (p.o.) | 5 mg/kg | 48 |
Table 3: In Vivo Efficacy of this compound in a Karpas 422 Xenograft Model
| Treatment | Dose and Schedule | Outcome |
| This compound | 50 mg/kg, p.o., twice daily for 35 days | Modest slowing of tumor growth |
| This compound | 50 mg/kg, p.o. | Significant increase in ARID3A mRNA expression in tumors |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the BCL6 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for evaluating BCL6 inhibitors.
References
The Discovery and Development of CCT374705: A Potent and Orally Bioavailable BCL6 Inhibitor for Lymphoma Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
CCT374705 is a potent and orally active small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor, a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL). This document provides an in-depth technical overview of the discovery, optimization, and preclinical evaluation of this compound. We detail the rational drug design process that led to its development from a tricyclic quinolinone series, focusing on the strategic modifications undertaken to enhance cellular potency and in vivo pharmacokinetic properties. This guide includes a compilation of key quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of the underlying biological pathways and experimental workflows to support further research and development in this area.
Introduction
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) and is frequently implicated in the pathogenesis of B-cell lymphomas, particularly DLBCL.[1][2][3] BCL6 exerts its oncogenic effects by repressing the transcription of genes involved in cell cycle control, DNA damage response, and terminal differentiation, thereby promoting cell proliferation and survival.[3][4] The protein-protein interaction (PPI) between the BTB domain of BCL6 and its co-repressors is a critical juncture for its function, making it an attractive target for therapeutic intervention.[5]
The development of small molecule inhibitors targeting this PPI has been a significant focus of anti-cancer drug discovery. Early efforts were hampered by challenges in achieving sufficient cellular potency and favorable in vivo pharmacokinetic profiles. High topological polar surface area (TPSA) and molecular weight were identified as key liabilities in previous chemical series, leading to poor membrane permeability and high efflux.[5][6] this compound emerged from a focused optimization program of a tricyclic quinolinone scaffold, designed to overcome these limitations and deliver a robust in vivo chemical probe to validate BCL6 inhibition as a therapeutic strategy in lymphoma.[5]
Discovery and Optimization of this compound
The journey to this compound began with the optimization of a previously reported tricyclic quinolinone series. The primary goal was to improve upon earlier compounds that, while potent biochemically, suffered from poor cellular activity and in vivo exposure.[5] The key challenge was to reduce the TPSA and molecular weight without sacrificing binding affinity to the BCL6 BTB domain.[5][6]
A systematic structure-activity relationship (SAR) study was conducted, focusing on modifications of the solvent-exposed regions of the molecule. This led to the discovery that reducing the size and polarity of substituents at specific positions on the tricyclic core resulted in a significant improvement in the efflux ratio and overall pharmacokinetic profile.[5] This optimization effort culminated in the identification of this compound, a compound that demonstrated a superior balance of potent BCL6 inhibition, good cellular antiproliferative activity, and favorable in vivo properties, including oral bioavailability.[5]
Chemical Synthesis
The synthesis of this compound is based on a convergent route starting from a common aniline intermediate. The core tricyclic quinolinone scaffold is constructed through a series of cyclization and functionalization steps. The final key steps typically involve a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction to introduce the desired substituted pyrimidine moiety.[7]
A generalized synthetic scheme is as follows:
-
Formation of the Tricyclic Core: The synthesis begins with the construction of the tricyclic quinolinone core from readily available starting materials.
-
Functionalization: The core is then functionalized to introduce a reactive handle, typically a halogen, for subsequent coupling reactions.
-
Coupling Reaction: The functionalized core is coupled with the appropriate substituted pyrimidine derivative via an SNAr or cross-coupling reaction to yield the final product, this compound.[7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value | Reference |
| BCL6 Inhibition (TR-FRET) | IC50 | 6.0 nM | [5] |
| Cellular BCL6 Engagement (NanoBRET) | IC50 | 22 nM | [5] |
| Cell Line | GI50 | ||
| OCI-Ly1 (BCL6-dependent) | GI50 | 38.5 nM | [5] |
| Karpas 422 (BCL6-dependent) | GI50 | 14.9 nM | [5] |
| HT (BCL6-dependent) | GI50 | 545 nM | [5] |
| SU-DHL-4 (BCL6-dependent) | GI50 | 1380 nM | [5] |
| OCI-Ly3 (BCL6-independent) | GI50 | 1850 nM | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Route | Reference |
| Bioavailability | 48% | Oral | [5] |
| Clearance | Low | Intravenous | [5] |
| Plasma Protein Binding | Low | - | [5] |
Experimental Protocols
BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to measure the inhibitory effect of compounds on the interaction between the BCL6 BTB domain and a peptide derived from its co-repressor, SMRT.
Materials:
-
GST-tagged BCL6 BTB domain
-
Biotinylated SMRT co-repressor peptide
-
Terbium-conjugated anti-GST antibody (donor)
-
Streptavidin-conjugated d2 (acceptor)
-
Assay buffer (e.g., PBS, 0.05% Tween-20)
-
384-well low-volume plates
-
TR-FRET plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a pre-mixed solution of GST-BCL6 BTB domain and biotinylated SMRT peptide to each well. The final concentration of BCL6 BTB domain is typically around 10 nM.[8]
-
Add a pre-mixed solution of Terbium-anti-GST antibody and Streptavidin-d2 to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (d2).
-
The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of lymphoma cell lines.
Materials:
-
BCL6-dependent (e.g., Karpas 422, OCI-Ly1) and BCL6-independent (e.g., OCI-Ly3) lymphoma cell lines.[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a prolonged period, typically 14 days, to account for the cytostatic effects of BCL6 inhibition.[5]
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell growth inhibition against the log of the compound concentration.
In Vivo Lymphoma Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model of lymphoma.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant Karpas 422 cells (e.g., 5 x 106 cells in Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg, twice daily).[5]
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Mandatory Visualizations
BCL6 Signaling Pathway
Caption: BCL6 signaling pathway and the mechanism of action of this compound.
In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo efficacy evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of BCL6 inhibitors. Through a rational, structure-guided optimization process, the liabilities of earlier compounds were successfully addressed, leading to a molecule with potent BCL6 inhibition, robust cellular activity, and oral bioavailability. The preclinical data presented herein provide a strong rationale for the continued investigation of this compound and similar molecules as potential therapeutic agents for BCL6-driven lymphomas. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data and methodologies to facilitate further studies into the therapeutic potential of BCL6 inhibition.
References
- 1. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional signature with differential expression of BCL6 target genes accurately identifies BCL6-dependent diffuse large B cell lymphomas. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
- 3. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Deregulation of Polycomb Repressive Complex-2 in Mantle Cell Lymphoma Confers Growth Advantage by Epigenetic Suppression of cdkn2b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug addiction mutations unveil a methylation ceiling in EZH2-mutant lymphoma | bioRxiv [biorxiv.org]
CCT374705: A Technical Whitepaper on a Potent BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT374705 is a potent and selective, orally active inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. As an oncogenic driver in malignancies such as diffuse large B-cell lymphoma (DLBCL), BCL6 represents a critical therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant assays are provided to enable researchers to replicate and build upon existing findings.
Chemical Structure and Properties
This compound is a tricyclic quinolinone derivative. Its discovery stemmed from the optimization of a previously identified series, aiming to enhance cellular potency and in vivo exposure.[1][2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-chloro-2-((5-chloro-6-fluoropyridin-2-yl)amino)-8-(2,2-difluoro-1-cyclopropylethyl)-7,8-dihydropyrido[4,3-b]quinolin-6(5H)-one |
| CAS Number | 2640647-90-9[3] |
| Molecular Formula | C21H18ClF3N4O2[3] |
| SMILES | C1C(C(F)(F)C1)N2C=C(C=C3C2=C(C(=O)N(C3=O)C)NC4=NC=C(C=C4F)Cl)Cl |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 450.85 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | Optimized to be lower than previous inhibitors | [1][2][4] |
| Permeability | Good (17) | [1] |
| Efflux Ratio | Low (2.3) | [1] |
Mechanism of Action and Biological Target
This compound is a potent inhibitor of the BCL6 protein.[4][5] BCL6 is a transcriptional repressor that plays a crucial role in the germinal center (GC) reaction and is frequently implicated in lymphomagenesis.[6] It exerts its repressive function by recruiting corepressors to its BTB domain, thereby regulating the expression of genes involved in cell cycle, apoptosis, and differentiation.[3] this compound binds to the BTB domain of BCL6, disrupting its interaction with corepressors and thereby inhibiting its transcriptional repressor activity. The crystal structure of this compound in complex with the BCL6 BTB domain has been solved and is available under PDB code 8C78.[5][7]
BCL6 Signaling Pathway
The following diagram illustrates a simplified BCL6 signaling pathway, highlighting key interactions and downstream effects. BCL6 represses target genes that are involved in crucial cellular processes. Inhibition of BCL6 by this compound alleviates this repression.
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity in various in vitro assays.
Biochemical and Cellular Potency
| Assay | IC50 / GI50 | Reference |
| BCL6 TR-FRET | 6 nM | [5] |
| Cellular Potency (specific cell lines) | 22 nM | [1] |
| Antiproliferative Activity (OCI-Ly1 and Karpas 422) | Sub-100 nM GI50 |
Selectivity Profile
A safety profiling study of this compound was conducted against a panel of 78 targets, where all targets showed a Kd above 1 μM.[5] A broader kinase panel screen against 468 kinases also confirmed its selective activity with minimal off-target interactions.[5]
In Vivo Pharmacology and Pharmacokinetics
This compound exhibits favorable in vivo properties, making it a suitable chemical probe for in vivo studies.
Pharmacokinetic Properties in BALB/c Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | Moderate | 5 mg/kg p.o. | [3] |
| Clearance | Low total clearance | 1 mg/kg i.v. | [3] |
| Plasma Protein Binding | Low | - | [3] |
In Vivo Efficacy
Modest in vivo efficacy of this compound was observed in a lymphoma xenograft mouse model following oral dosing.[1][2][4]
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a lymphoma xenograft model.
Experimental Protocols
Detailed methodologies for key assays are provided below, based on standard practices and information from related studies.
BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the biochemical potency of compounds in inhibiting the BCL6-corepressor interaction.
Materials:
-
Recombinant BCL6 protein
-
Biotinylated corepressor peptide
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
-
Test compound (this compound)
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the diluted compound to the assay wells.
-
Add the BCL6 protein and biotinylated corepressor peptide to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Add the Europium-labeled antibody and streptavidin-APC conjugate and incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of BCL6-dependent cancer cell lines.
Materials:
-
BCL6-dependent cell lines (e.g., OCI-Ly1, Karpas 422)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Test compound (this compound)
Protocol:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to vehicle-treated controls and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in liver microsomes.
Materials:
-
Liver microsomes (human or mouse)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Protocol:
-
Pre-warm the microsomal suspension and NADPH regenerating system at 37°C.
-
Add this compound to the microsomal suspension and initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Plot the natural logarithm of the percentage of remaining compound against time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).
Conclusion
This compound is a valuable research tool for investigating the biological functions of BCL6 and for the preclinical validation of BCL6 inhibition as a therapeutic strategy in lymphoma and potentially other malignancies. Its favorable in vitro and in vivo properties, combined with its high potency and selectivity, make it a superior chemical probe compared to earlier BCL6 inhibitors. The experimental protocols provided herein should facilitate further research into the therapeutic potential of targeting BCL6.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
BCL6 as a Therapeutic Target in Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs), a critical process for adaptive immunity. However, the aberrant, sustained expression of BCL6 is a key driver in the pathogenesis of several B-cell lymphomas, most notably Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). By repressing genes involved in cell cycle checkpoints, DNA damage response, and terminal differentiation, BCL6 promotes the proliferation and survival of malignant B-cells. This central role in lymphomagenesis has positioned BCL6 as a prime therapeutic target. This guide provides a comprehensive overview of BCL6's function, the signaling pathways it governs, and the current landscape of therapeutic inhibitors, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The Role of BCL6 in Normal B-cell Development and Lymphomagenesis
BCL6 is a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-a-brac/Pox virus and Zinc finger) family of transcription factors.[1] Its expression is tightly regulated and largely restricted to GC B-cells and T follicular helper (Tfh) cells.[2] Within the germinal center, BCL6 is indispensable for the massive clonal expansion and affinity maturation of B-cells.[3] It achieves this by repressing a wide array of target genes, including those that would otherwise halt the cell cycle or trigger apoptosis in response to the DNA damage inherent in somatic hypermutation and class-switch recombination.[4]
Key downstream targets and functions of BCL6 include:
-
Repression of Cell Cycle Checkpoints: BCL6 directly represses genes like TP53, CDKN1A (p21), and ATR, allowing for rapid proliferation despite genomic instability.[3][4]
-
Inhibition of Terminal Differentiation: BCL6 suppresses the expression of PRDM1 (Blimp-1), a master regulator of plasma cell differentiation, thereby locking B-cells in a proliferative, undifferentiated state.[2]
-
Modulation of Signaling Pathways: It attenuates signals from the B-cell receptor (BCR), CD40, and various cytokine receptors.[5]
In lymphomas originating from GC B-cells, genetic alterations such as chromosomal translocations or point mutations in the BCL6 promoter lead to its constitutive expression.[6] This sustained BCL6 activity maintains the malignant phenotype, making its inhibition a rational and promising therapeutic strategy.[6]
The BCL6 Signaling Pathway
BCL6 exerts its repressive function by recruiting a complex of corepressor proteins to the promoter regions of its target genes. The N-terminal BTB domain of BCL6 homodimerizes, creating a lateral groove that serves as a docking site for corepressors such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), NCoR (Nuclear receptor Corepressor), and BCOR (BCL6 Corepressor).[5][7] These corepressors, in turn, recruit histone deacetylases (HDACs), which remove acetyl groups from histones, leading to chromatin condensation and transcriptional silencing.[8]
The expression and activity of BCL6 are themselves subject to intricate regulation. Upstream signaling from the B-cell receptor and CD40 can lead to the phosphorylation and subsequent degradation of BCL6.[8] Transcription factors such as IRF4 and STAT5 act as negative regulators of BCL6 expression, promoting the exit of B-cells from the germinal center reaction.[2] In many lymphomas, these regulatory pathways are disrupted, contributing to the persistent expression of BCL6.[9]
Therapeutic Strategies: BCL6 Inhibitors
The primary strategy for targeting BCL6 is to disrupt the protein-protein interaction between its BTB domain and its corepressors. This approach is designed to reactivate the expression of BCL6 target genes, thereby inducing cell cycle arrest, apoptosis, and differentiation in lymphoma cells. Several classes of BCL6 inhibitors have been developed, including peptidomimetics and small molecules.[2]
Peptidomimetic Inhibitors
The first generation of BCL6 inhibitors were peptides derived from the BCL6-binding domain (BBD) of the SMRT corepressor. A significant advancement in this class is the development of a retro-inverso BCL6 peptide inhibitor (RI-BPI), which is a synthetic peptidomimetic with enhanced stability and cell permeability.[6][10]
Small Molecule Inhibitors
More recently, the focus has shifted to the development of orally bioavailable small molecules that target the BCL6 BTB domain. These compounds are designed to fit into the corepressor binding groove and disrupt the formation of the BCL6 repressor complex. Notable examples include FX1, WK500B, and WK692.[3][11][12]
Quantitative Data on BCL6 Inhibitors
The efficacy of various BCL6 inhibitors has been characterized in a range of preclinical models. The following tables summarize key quantitative data for prominent inhibitors.
Table 1: In Vitro Activity of BCL6 Inhibitors against DLBCL Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Citation(s) |
| FX1 | BCL6-dependent GCB-DLBCL (average) | Growth Inhibition | ~36 | [3][12] |
| BCL6-dependent ABC-DLBCL (average) | Growth Inhibition | ~41 | [12] | |
| SUDHL4 | Antiproliferative | 10 | [13] | |
| TMD8 | Antiproliferative | 10 | [13] | |
| RI-BPI | SUDHL4 | Viability | ~10 | [10] |
| SUDHL6 | Viability | ~10 | [10] | |
| WK500B | HTRF Assay | Biochemical | 1.39 | [14] |
| 79-6 | Reporter Assay | Biochemical | ~318 | [12] |
| Compound 15e | BCL6-dependent lymphoma cells | Growth Inhibition | 33-100+ | [15] |
Table 2: In Vivo Efficacy of BCL6 Inhibitors in Lymphoma Xenograft Models
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| RI-BPI | SUDHL4 & SUDHL6 Xenografts (SCID mice) | 150 µ g/day or 500 µ g/day for 10 days | Dose-dependent suppression of tumor growth. | [10] |
| FX1 | DLBCL Xenografts (SCID mice) | 25 mg/kg or 50 mg/kg (i.p.) | Induced regression of established tumors. | [3] |
| 79-6 | DLBCL Xenografts (SCID mice) | 50 mg/kg/day | Potently suppressed tumor growth. | [16] |
| WK500B | DLBCL Xenografts | Not specified | Inhibited tumor growth without toxic side effects. | [11][17] |
Key Experimental Protocols
The discovery and characterization of BCL6 inhibitors rely on a cascade of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for three critical experiments.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a BCL6 inhibitor can disrupt the recruitment of BCL6 and its corepressors to the promoter regions of target genes in living cells.
Methodology:
-
Cell Culture and Treatment: Culture DLBCL cells (e.g., SUDHL6, OCI-Ly1) to a density of 2-5 x 10^7 cells per condition. Treat cells with the BCL6 inhibitor (e.g., 50 µM FX1) or vehicle control for a specified time (e.g., 30 minutes).[11]
-
Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Sonication: Wash cells with ice-cold PBS. Lyse the cells and prepare nuclei. Resuspend nuclei in a lysis buffer containing SDS and sonicate to shear chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with antibodies specific for BCL6, SMRT, BCOR, or a negative control (IgG).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known BCL6 target genes (e.g., CDKN1A, CXCR4) and a negative control region.[11] Calculate the enrichment of target DNA in the immunoprecipitated samples relative to the input chromatin.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: To quantify the inhibitory activity of a compound on the BCL6-corepressor protein-protein interaction in a high-throughput format.
Methodology:
-
Reagents:
-
Recombinant BCL6 BTB domain (tagged, e.g., with GST).
-
Corepressor-derived peptide (e.g., from SMRT or BCOR), biotinylated.
-
HTRF donor fluorophore (e.g., Europium cryptate-conjugated anti-GST antibody).
-
HTRF acceptor fluorophore (e.g., XL665-conjugated streptavidin).
-
Test compounds serially diluted in an appropriate buffer.
-
-
Assay Principle: This is a competitive binding assay. When the tagged BCL6 and biotinylated peptide interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Procedure:
-
In a 384-well low-volume plate, add the test compound at various concentrations.
-
Add the tagged BCL6 BTB domain and the biotinylated corepressor peptide.
-
Incubate to allow for binding and potential inhibition.
-
Add the HTRF donor and acceptor reagents.
-
Incubate to allow for detection antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths after a time delay.
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][18]
Surface Plasmon Resonance (SPR) Assay
Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of a BCL6 inhibitor to the BCL6 BTB domain.
Methodology:
-
Immobilization: Covalently immobilize the recombinant BCL6 BTB domain onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of the BCL6 inhibitor (analyte) in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the inhibitor over the sensor and reference surfaces at a constant flow rate.
-
Monitor the binding in real-time as a change in the response units (RU). This is the association phase .
-
After the injection, flow running buffer over the surfaces and monitor the decrease in RU as the inhibitor dissociates. This is the dissociation phase .
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a pulse of low pH buffer) to remove all bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Globally fit the resulting sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[2][19]
Conclusion and Future Directions
BCL6 is a validated and compelling therapeutic target for lymphomas, particularly DLBCL. The development of inhibitors that disrupt the BCL6-corepressor interaction has shown significant promise in preclinical models, leading to cell death and tumor regression. The current pipeline of small molecule inhibitors, such as FX1 and others, demonstrates the feasibility of targeting this historically challenging protein-protein interaction.
Future research will likely focus on:
-
Improving Drug Properties: Enhancing the potency, selectivity, and pharmacokinetic profiles of small molecule inhibitors to translate preclinical success into clinical efficacy.
-
Combination Therapies: Exploring the synergistic effects of BCL6 inhibitors with standard-of-care chemotherapies and other targeted agents, such as BCL2 or EZH2 inhibitors.[3]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to BCL6-targeted therapies.
-
Expanding Indications: Investigating the role of BCL6 and the potential for its inhibition in other malignancies where it has been implicated.
The continued development of potent and specific BCL6 inhibitors holds the potential to significantly improve outcomes for patients with B-cell lymphomas.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medkoo.com [medkoo.com]
- 5. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WK500B | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 15. Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-molecule BCL6 inhibitor effectively treats mice with nonsclerodermatous chronic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Master Regulator of Gene Silencing: An In-depth Technical Guide to BCL6 in Transcriptional Repression
For Immediate Release
New York, NY – November 18, 2025 – This technical guide provides a comprehensive overview of the B-cell lymphoma 6 (BCL6) protein's central role in transcriptional repression, a critical process in normal immune system function and a key player in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology research.
Executive Summary
B-cell lymphoma 6 (BCL6) is a sequence-specific transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction, a crucial process for generating high-affinity antibodies. It achieves this by silencing a broad range of target genes involved in cell cycle control, DNA damage response, apoptosis, and differentiation. Dysregulation of BCL6 activity is a hallmark of several B-cell malignancies, making it a prime target for therapeutic intervention. This guide delves into the molecular mechanisms of BCL6-mediated repression, its protein architecture, its interaction with corepressor complexes, and the methodologies used to study its function.
The BCL6 Protein: Structure and Function
BCL6 is a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-a-brac/Poxvirus and Zinc finger) family of transcription factors.[1] Its structure is characterized by three main functional domains:
-
N-terminal BTB/POZ Domain: This domain is essential for BCL6's repressive function. It mediates homodimerization and provides a platform for the recruitment of corepressor complexes.[2]
-
Central Repression Domain (RD2): This region contributes to the overall repressive activity of BCL6.
-
C-terminal Zinc Finger (ZF) Domain: This domain contains six Krüppel-like zinc fingers that are responsible for recognizing and binding to specific DNA sequences in the promoter regions of its target genes.[3][4]
The coordinated action of these domains allows BCL6 to effectively silence gene expression and orchestrate the complex cellular processes of the germinal center.
Mechanism of Transcriptional Repression
BCL6 functions as a molecular switch, turning off the expression of a multitude of genes. This repression is achieved through a multi-step process initiated by the binding of its zinc finger domain to a specific DNA consensus sequence, typically TTCCT(A/C)GAA.[5] Upon binding, the BTB domain recruits a cohort of corepressor complexes, which are instrumental in modifying the chromatin structure to a repressive state.
The primary corepressors recruited by BCL6 include:
-
SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors) [2]
-
NCoR (Nuclear receptor Corepressor) [2]
-
BCOR (BCL6 Interacting Corepressor) [6]
These corepressors, in turn, recruit histone deacetylases (HDACs) and other chromatin-modifying enzymes.[7] HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure that is inaccessible to the transcriptional machinery, thereby silencing gene expression.
Quantitative Analysis of BCL6 Interactions and Inhibition
The development of therapeutic agents targeting BCL6 requires a quantitative understanding of its interactions with DNA, corepressors, and small molecule inhibitors. The following tables summarize key binding affinities and inhibitory concentrations reported in the literature.
| Interaction Partner | Binding Affinity (Kd) | Method |
| Corepressors | ||
| SMRT peptide | Micromolar range | Not specified |
| BCOR peptide | 1.32 µM | Isothermal Titration Calorimetry |
| Inhibitors | ||
| 79-6 | 138 µM | Not specified |
| Compound 7 | 5.0 µM | Surface Plasmon Resonance |
| Compound 8 | 24 µM | Surface Plasmon Resonance |
| Compound 17 | 1.2 µM | Bio-layer Interferometry |
| Compound 28 | 0.37 µM | Bio-layer Interferometry |
| Fragment 1 | 1200 µM | Surface Plasmon Resonance |
| Compound 7 (from Fragment 1) | 0.078 µM | Surface Plasmon Resonance |
| Inhibitor | IC50 | Cell Line/Assay |
| FX1 | ~35 µM | Reporter Assay |
| FX1 | 41 µM (average) | ABC-DLBCL cell lines |
| 79-6 | 212 µM | Competitive Binding Assay |
| 79-6 | 24 to 936 µM | DLBCL cell lines |
| Compound 7 | 4.5 µM | ELISA |
| Compound 8 | 14 µM | ELISA |
| Compound 17 | 0.48 µM | Competitive Binding ELISA |
| Compound 28 | ~1 µM | BCL6-dependent DLBCL cell lines |
Key Experimental Protocols
Studying the intricate mechanisms of BCL6 function requires a robust set of experimental techniques. This section provides detailed protocols for three key assays used to investigate BCL6-mediated transcriptional repression.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the specific genomic regions where BCL6 binds.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture DLBCL cell lines (e.g., SUDHL-6) to a density of approximately 1x10⁷ cells per immunoprecipitation.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle rocking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, and protease inhibitors).
-
Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl).
-
Pre-clear the chromatin with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with a BCL6-specific antibody (e.g., 5 µL of BCL6 (D4I2V) Rabbit mAb #14895 per 10 µg of chromatin) overnight at 4°C with rotation.[8] A non-specific IgG should be used as a negative control.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
The purified DNA can be analyzed by quantitative PCR (qPCR) to assess BCL6 binding to specific target promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with BCL6, such as its corepressors.
Protocol:
-
Cell Lysis:
-
Harvest approximately 1x10⁷ cells and wash with ice-cold PBS.
-
Lyse the cells in 1 ml of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Pre-clearing:
-
Add 20-30 µl of protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a BCL6-specific antibody (e.g., BCL6 (D-8) mouse monoclonal antibody) to the pre-cleared lysate.[9] Incubate overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add 30 µl of protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash three to five times with 1 ml of Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BCL6 and suspected interacting partners (e.g., SMRT, NCoR, BCOR).
-
Luciferase Reporter Assay
This assay is used to quantify the repressive effect of BCL6 on a specific target gene promoter.
Protocol:
-
Plasmid Construction:
-
Cell Culture and Transfection:
-
Seed HEK293T or a relevant lymphoma cell line in a 24-well plate.
-
Co-transfect the cells with the firefly luciferase reporter construct, the Renilla luciferase control vector, and an expression vector for BCL6 or an empty vector control, using a suitable transfection reagent.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using Passive Lysis Buffer (Promega).
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold repression by dividing the normalized luciferase activity of the BCL6-expressing cells by that of the empty vector control cells. A significant decrease in luciferase activity in the presence of BCL6 indicates transcriptional repression.[10]
-
Conclusion
BCL6 is a master transcriptional repressor with a critical role in the adaptive immune response and a well-established oncogenic driver in B-cell lymphomas. Its mechanism of action, involving the recruitment of corepressor complexes and subsequent chromatin remodeling, provides multiple avenues for therapeutic targeting. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate BCL6 function and to screen for and characterize novel BCL6 inhibitors. A deeper understanding of BCL6-mediated transcriptional repression will undoubtedly pave the way for the development of more effective and targeted therapies for lymphoma and potentially other diseases where BCL6 is implicated.
References
- 1. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corepressor SMRT binds the BTB/POZ repressing domain of the LAZ3/BCL6 oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomeme.ca [genomeme.ca]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure of a BCOR corepressor peptide in complex with the BCL6 BTB domain dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. cellsignal.com [cellsignal.com]
- 9. scbt.com [scbt.com]
- 10. oncotarget.com [oncotarget.com]
CCT374705 Target Engagement Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement studies for CCT374705, a potent and orally active inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. This document details the experimental methodologies, quantitative data, and key signaling pathways involved in the assessment of this compound's interaction with its target, BCL6.
Introduction to this compound and its Target, BCL6
This compound is a small molecule inhibitor that targets the protein-protein interaction of BCL6 with its corepressors.[1] BCL6 is a master transcriptional repressor crucial for the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][2] By inhibiting the BCL6-corepressor interaction, this compound relieves the repression of BCL6 target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from biochemical and cellular assays used to characterize the target engagement and activity of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Description | IC50 (nM) | Reference |
| BCL6 TR-FRET | Time-Resolved Fluorescence Energy Transfer assay measuring the disruption of the BCL6/BCOR peptide interaction. | 4.8 | [3] |
| NanoBRET™ Target Engagement | Cellular assay measuring the engagement of this compound with full-length BCL6 in live cells. | 25.9 | [4] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | <100 | MedChemExpress Data |
| Karpas 422 | Diffuse Large B-cell Lymphoma | <100 | MedChemExpress Data |
Signaling Pathway
BCL6 functions as a transcriptional repressor by recruiting corepressor complexes to the promoter regions of its target genes. This leads to the silencing of genes involved in cell cycle control, DNA damage response, and differentiation.[3] this compound acts by competitively inhibiting the binding of corepressors to the BTB domain of BCL6, thereby preventing the formation of the repressive complex.[1] This leads to the reactivation of BCL6 target gene expression, such as ARID3A, which can be used as a biomarker for target engagement.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the target engagement of this compound.
BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay quantitatively measures the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide (BCOR).
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a solution of GST-tagged BCL6 BTB domain and a biotinylated BCOR peptide in assay buffer.
-
Prepare detection reagents: Europium-cryptate labeled anti-GST antibody and Streptavidin-XL665.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the this compound dilutions.
-
Add the BCL6-GST and biotinylated-BCOR peptide mixture to all wells.
-
Add the detection reagents to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~320 nm and emission detection at 620 nm and 665 nm.
-
The TR-FRET signal is calculated as the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of this compound to full-length BCL6 protein in living cells.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-BCL6 (donor) and HaloTag®-SMRT (acceptor).
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
-
Assay Procedure:
-
In a white 96-well assay plate, add the transfected cell suspension.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add Nano-Glo® Live Cell Substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Read the plate within 10 minutes on a luminometer capable of measuring BRET, with filters for donor emission (~460 nm) and acceptor emission (>600 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to determine the cellular IC50 value.
-
In Vivo Target Engagement: ARID3A mRNA Expression
This in vivo assay confirms target engagement by measuring the upregulation of a known BCL6 target gene, ARID3A, in tumor xenografts following this compound treatment.
Experimental Workflow:
Protocol:
-
Animal Model:
-
Establish tumor xenografts by subcutaneously implanting a BCL6-dependent cell line (e.g., Karpas 422) into immunodeficient mice.
-
-
Treatment:
-
Once tumors reach a specified size, orally administer this compound or a vehicle control to the mice.
-
-
Sample Collection and Processing:
-
At a predetermined time after the final dose, euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumor samples in liquid nitrogen.
-
Extract total RNA from the tumor tissue using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and probes specific for human ARID3A and a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the qPCR reactions on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of ARID3A mRNA in the this compound-treated group compared to the vehicle-treated group using the ΔΔCt method. An increase in ARID3A mRNA levels indicates target engagement.[4]
-
Conclusion
The combination of biochemical, cellular, and in vivo assays provides a robust and comprehensive assessment of the target engagement of this compound with BCL6. The data presented in this guide demonstrate that this compound is a potent and specific inhibitor of BCL6 that effectively engages its target in both in vitro and in vivo settings, leading to the desired downstream biological effects. These methodologies can serve as a valuable resource for researchers in the field of drug discovery and development focused on BCL6-driven malignancies.
References
- 1. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with CCT374705
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT374705 is a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. BCL6 is a key driver in certain hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL). These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical mouse models. The provided methodologies for a subcutaneous xenograft model and a pharmacokinetic study are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of BCL6 inhibition.
Introduction
B-cell lymphoma 6 (BCL6) is a zinc finger transcriptional repressor that is essential for the formation of germinal centers and is frequently implicated in the pathogenesis of lymphoma. This compound is a novel inhibitor that targets BCL6, leading to the de-repression of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells. In vivo studies are critical to understanding the therapeutic potential of this compound. This document outlines detailed protocols for a tumor growth inhibition study using a human lymphoma xenograft model and a pharmacokinetic profiling study in mice.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Karpas 422 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (T/C Ratio) |
| Vehicle Control | 50 mg/kg, p.o., BID | - |
| This compound | 50 mg/kg, p.o., BID | 0.55 |
Table 2: Pharmacokinetic Parameters of this compound in Balb/C Mice
| Route of Administration | Dose (mg/kg) | Key Pharmacokinetic Parameters (Illustrative) |
| Intravenous (i.v.) | 1 | Cmax, AUC, t1/2, CL |
| Oral (p.o.) | 5 | Cmax, AUC, t1/2, F% |
Note: Specific values for Cmax, AUC, t1/2, CL, and F% are not publicly available and would be determined experimentally.
Experimental Protocols
In Vivo Efficacy Study: Karpas 422 Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of this compound in a subcutaneous Karpas 422 human diffuse large B-cell lymphoma xenograft model in severe combined immunodeficient (SCID) mice.
1.1. Cell Culture
-
Cell Line: Karpas 422 (human B-cell non-Hodgkin's lymphoma)
-
Culture Medium: RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS) and 2 mM L-glutamine.[1][2] Once the culture is established, the serum concentration can be reduced to 10%.[1][2]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 5 x 10^5 and 2 x 10^6 cells/mL. Split cultures 1:2 every 2-4 days.[1] To subculture, centrifuge the cell suspension at 100-150 x g for 5 minutes, remove the supernatant, and resuspend the cell pellet in fresh medium.[1]
1.2. Animal Model
-
Species: Severe Combined Immunodeficient (SCID) mice, female.
-
Age: 6-8 weeks.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
1.3. Tumor Implantation
-
Harvest Karpas 422 cells during the exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.
1.4. Treatment Administration
-
Monitor tumor growth regularly using calipers.
-
When the average tumor volume reaches approximately 0.5 cm³, randomize the mice into treatment and vehicle control groups.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Administer this compound orally (p.o.) at a dose of 50 mg/kg twice daily (BID) for 35 consecutive days.
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
1.5. Endpoint Measurements
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
1.6. Pharmacodynamic Biomarker Analysis
-
At a specified time point after the final dose (e.g., 12 hours), collect tumor samples.
-
Isolate total RNA from the tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the BCL6 target gene, ARID3A. An increase in ARID3A mRNA expression indicates target engagement by this compound.
Pharmacokinetic Study
This protocol outlines a study to determine the pharmacokinetic profile of this compound in Balb/C mice after intravenous and oral administration.
2.1. Animal Model
-
Species: Balb/C mice, female.
-
Age: 6-8 weeks.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2.2. Formulation and Dosing
-
Intravenous (i.v.) Formulation: Prepare a clear solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Oral (p.o.) Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing:
-
Administer a single intravenous dose of 1 mg/kg.
-
Administer a single oral gavage dose of 5 mg/kg.
-
2.3. Blood Sampling
-
Collect blood samples (approximately 50 µL) from the tail vein or saphenous vein at the following time points:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood samples to obtain plasma by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Store the plasma samples at -80°C until analysis.
2.4. Bioanalysis
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in mouse plasma.
-
The method should include a protein precipitation step followed by chromatographic separation and mass spectrometric detection.
-
Construct a calibration curve using standard solutions of this compound in blank mouse plasma.
2.5. Data Analysis
-
Calculate the plasma concentration of this compound at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Mandatory Visualization
Caption: BCL6 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the in vivo efficacy study of this compound.
References
Application Notes and Protocols for Oral Administration of CCT374705 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT374705 is an orally active and potent small molecule inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[1][2][3] Preclinical studies have demonstrated that this compound exhibits antiproliferative effects in BCL6-dependent lymphoma cell lines and shows in vivo efficacy in xenograft models upon oral administration.[1][2][3] These application notes provide a summary of the available data and detailed protocols for the evaluation of this compound in a lymphoma xenograft model.
Mechanism of Action
This compound functions by inhibiting the BCL6 protein, which acts as a transcriptional repressor for a wide range of genes involved in cell cycle regulation, DNA damage response, and differentiation.[2][4][5] By inhibiting BCL6, this compound can lead to the de-repression of BCL6 target genes, resulting in anti-proliferative effects in BCL6-dependent cancer cells.[1][4]
Data Presentation
In Vivo Efficacy
While specific tumor growth inhibition data for this compound in xenograft models is described as "modest," detailed quantitative data from the primary literature is not publicly available.[2][3] The tables below are templates illustrating how such data would be presented.
Table 1: Tumor Growth Inhibition of Oral this compound in Karpas 422 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Tumor Volume at Day 35 (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily | Data not available | - |
| This compound | 50 | Daily for 35 days | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Mouse Strain | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 1 | Balb/C | Data not available | Data not available | Data not available | - |
| Oral (p.o.) | 5 | Balb/C | Data not available | Data not available | Data not available | 48 |
| Oral (p.o.) | 50 | Xenograft Model | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative values for tumor growth inhibition and pharmacokinetics at the 50 mg/kg oral dose in the xenograft model are not available in the reviewed literature. The 48% bioavailability is reported for a 5 mg/kg oral dose in non-tumor-bearing Balb/C mice.
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the DMSO and PEG300 solution thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Vortex the final suspension before each administration to ensure homogeneity.
Karpas 422 Lymphoma Xenograft Model Protocol
This protocol outlines the establishment and treatment of a Karpas 422 subcutaneous xenograft model.
Materials:
-
Karpas 422 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Matrigel (optional)
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
This compound oral formulation
-
Vehicle control formulation
-
Calipers
Protocol:
-
Cell Culture: Culture Karpas 422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Implantation:
-
Harvest exponentially growing Karpas 422 cells and resuspend them in sterile PBS or serum-free medium.
-
A cell suspension of 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL is typically used. The cell suspension may be mixed with an equal volume of Matrigel to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the right flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally via gavage according to the desired schedule (e.g., daily for 35 days).[1]
-
Monitor the body weight of the mice 2-3 times a week as a measure of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Visualizations
Caption: BCL6 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound in a Xenograft Model.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Pharmacokinetics and Antitumor Activity of an α-Amanitin-Based Small-Molecule Drug Conjugate via Conjugation with an Fc Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species-specific optimization of PEG~SN-38 prodrug pharmacokinetics and antitumor effects in a triple-negative BRCA1-deficient xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT374705 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cell-based applications of CCT374705, a potent and orally active inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1] Detailed protocols for key assays are provided to facilitate the use of this compound in research and drug development settings.
Introduction
This compound is a small molecule inhibitor that targets the BCL6 protein, a key transcriptional repressor implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL).[2][3] By inhibiting BCL6, this compound disrupts its ability to suppress target gene expression, leading to potent antiproliferative effects in BCL6-dependent cancer cell lines.[1][4] Recent studies have also suggested a link between BCL6 and the Wnt/β-catenin signaling pathway, indicating a broader potential impact of BCL6 inhibitors in cancer biology.
Mechanism of Action
This compound functions by binding to the BCL6 protein and inhibiting its transcriptional repression activity.[4] This leads to the derepression of BCL6 target genes, which can induce apoptosis and inhibit cell proliferation in cancer cells that are dependent on BCL6 for their survival. Research has indicated that BCL6 can bind to core genes of the Wnt/β-catenin pathway, thereby altering their expression.[1] This suggests that the anticancer effects of this compound may, in part, be mediated through the modulation of this critical signaling cascade.
Quantitative Data Summary
The following tables summarize the key in vitro potency and antiproliferative activity data for this compound.
| Assay Type | Parameter | Value | Cell Lines |
| BCL6 Inhibition | IC50 | 4.8 nM | OCI-Ly1, Karpas 422 |
| Cell Proliferation | GI50 | <100 nM | OCI-Ly1, Karpas 422 |
Table 1: In Vitro Activity of this compound.[1]
Experimental Protocols
Detailed methodologies for key in vitro cell-based assays are provided below. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines. It is based on the principle of reducing a tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells.[5][6]
Materials:
-
BCL6-dependent and -independent cancer cell lines (e.g., OCI-Ly1, Karpas 422, Toledo, OCI-Ly4)[7]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT/MTS Addition and Incubation:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
-
Measurement:
-
For MTT assay: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
For MTS assay: Read the absorbance at 490 nm directly.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability (%) against the log concentration of this compound and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression curve fit.
-
Protocol 2: BCL6 Target Engagement Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the binding of this compound to the BCL6 protein.[4] This is a homogeneous assay format that is well-suited for high-throughput screening.[8]
Materials:
-
Recombinant purified BCL6 protein (e.g., GST-tagged or His-tagged)
-
Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Fluorescently labeled BCL6 ligand or peptide (acceptor fluorophore, e.g., labeled with fluorescein or another suitable dye)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.01% BSA and 0.1% Triton X-100)
-
384-well low-volume black plates
-
TR-FRET-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of the BCL6 protein and the Tb-labeled anti-tag antibody in assay buffer.
-
Prepare a solution of the fluorescently labeled BCL6 ligand in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the BCL6 protein/antibody master mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled BCL6 ligand solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor fluorophore).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Normalize the data to the vehicle control.
-
Plot the TR-FRET ratio against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits BCL6, which may modulate the Wnt/β-catenin pathway.
Experimental Workflow
Caption: Workflow for determining the antiproliferative activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes: CCT374705 NanoBRET Assay for Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CCT374705 is a potent and orally active inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor protein that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[1][2][3] Measuring the engagement of this compound with its intracellular target, BCL6, is crucial for understanding its mechanism of action and optimizing its therapeutic potential. The NanoBRET™ Target Engagement (TE) assay is a powerful tool for quantifying compound binding to a specific protein target within living cells.[4] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures energy transfer from a bioluminescent donor to a fluorescent acceptor.[5][6][7]
In the context of this compound, a NanoBRET TE assay would involve expressing BCL6 as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to BCL6 is then introduced. When the tracer binds to the BCL6-NanoLuc® fusion, the proximity of the donor and acceptor results in a BRET signal. The addition of a competing compound like this compound, which also binds to BCL6, will displace the tracer, leading to a decrease in the BRET signal.[4] This dose-dependent reduction in the BRET signal can be used to determine the intracellular affinity and occupancy of this compound for BCL6.
Signaling Pathway: BCL6 Transcriptional Repression
BCL6 functions as a transcriptional repressor by recruiting corepressor complexes to its BTB domain, thereby inhibiting the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. Dysregulation of BCL6 activity is a hallmark of certain cancers, particularly B-cell lymphomas. This compound acts by inhibiting the protein-protein interaction between BCL6 and its corepressors.
Caption: BCL6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: this compound NanoBRET Target Engagement Assay
The general workflow for performing a NanoBRET Target Engagement assay to determine the intracellular potency of this compound against BCL6 is as follows:
Caption: Experimental workflow for the this compound NanoBRET Target Engagement assay.
Quantitative Data Summary
The primary output of the this compound NanoBRET assay is the determination of its intracellular inhibitory potency against BCL6. This data is typically presented as an IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of tracer binding.
| Parameter | Description | Example Value |
| This compound IC50 (nM) | The molar concentration of this compound that results in a 50% reduction of the NanoBRET signal, indicating 50% target engagement in live cells. | 4.8 nM (biochemical IC50)[1] |
| Z'-factor | A statistical parameter used to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. | > 0.5 |
| Signal-to-Background Ratio | The ratio of the signal in the absence of inhibitor to the signal at maximum inhibition. | > 5 |
Note: The provided IC50 value is from a biochemical assay and the cellular IC50 from a NanoBRET assay may differ.
Experimental Protocol
This protocol provides a general framework for determining the intracellular potency of this compound against BCL6 using the NanoBRET™ Target Engagement System. Optimization of specific conditions, such as cell number, tracer concentration, and incubation times, is recommended.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Plasmid DNA encoding BCL6-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well or 384-well assay plates
-
This compound
-
NanoBRET™ Tracer specific for BCL6
-
Tracer Dilution Buffer
-
Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and 618nm)
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a T75 flask to ~80-90% confluency.
-
On the day of transfection, dilute the BCL6-NanoLuc® plasmid DNA and transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Incubate the transfection complex at room temperature.
-
Add the transfection complex to a suspension of HEK293 cells and incubate for 24 hours at 37°C with 5% CO2.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend in Opti-MEM™ containing 4% FBS.
-
Seed the cells into a white assay plate at an optimized density.
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer working solution by diluting the tracer stock in Tracer Dilution Buffer.
-
-
Assay Execution:
-
Add the serially diluted this compound to the appropriate wells of the assay plate.
-
Add the NanoBRET™ Tracer working solution to all wells.
-
Incubate the plate for 2 hours at 37°C with 5% CO2 to allow for compound and tracer equilibration.[8]
-
-
Data Acquisition:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a plate reader equipped with filters for donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known BCL6 inhibitor (100% inhibition).
-
Plot the normalized NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 6. NanoBRET — SGC-UNC [sgc-unc.org]
- 7. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
CCT374705: A Potent BCL6 Inhibitor for Inducing Cell Proliferation Arrest in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy characterized by the aberrant proliferation of B-lymphocytes. A key driver in many DLBCL cases is the overexpression of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor essential for the formation of germinal centers.[1] CCT374705 is a potent and selective small molecule inhibitor of BCL6, demonstrating significant anti-proliferative effects in preclinical models of DLBCL.[2][3] This document provides detailed protocols for assessing the in vitro efficacy of this compound on DLBCL cell proliferation and summarizes key quantitative data.
This compound functions by disrupting the protein-protein interaction between BCL6 and its co-repressors, thereby reactivating BCL6 target genes that control cell cycle progression, DNA damage response, and apoptosis.[1] This targeted mechanism of action makes this compound a valuable tool for investigating BCL6 dependency in DLBCL and a promising candidate for therapeutic development.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in BCL6-dependent DLBCL cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained after treatment with this compound.
| Cell Line | Subtype | GI50 (nM) | Reference |
| OCI-Ly1 | GCB | 38.5 | [3] |
| Karpas 422 | GCB | 12.9 | [3] |
Signaling Pathway
The BCL6 signaling pathway is a critical regulator of lymphocyte development and is frequently dysregulated in DLBCL. BCL6 acts as a master transcriptional repressor, controlling genes involved in cell cycle, apoptosis, and differentiation. Inhibition of BCL6 by this compound leads to the upregulation of these target genes, resulting in cell cycle arrest and apoptosis in BCL6-dependent cancer cells.
Caption: BCL6 Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on the proliferation of DLBCL cell lines. The Cell Counting Kit-8 (CCK-8) assay is recommended for its simplicity and high sensitivity.
Cell Proliferation Assay using CCK-8
This protocol is designed for a 96-well plate format.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly1, Karpas 422)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well clear flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest DLBCL cells in their logarithmic growth phase and perform a cell count.
-
Dilute the cells in culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to perform a dose-response curve ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove 10 µL of medium from each well and add 10 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may vary depending on the cell line and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the GI50 value using a non-linear regression analysis.
-
Experimental Workflow
Caption: Workflow for Cell Proliferation Assay.
Conclusion
This compound is a valuable research tool for studying the role of BCL6 in DLBCL. The provided protocols offer a standardized method for assessing its anti-proliferative effects in vitro. The potent and selective nature of this compound, combined with its demonstrated efficacy in BCL6-dependent cell lines, underscores its potential as a targeted therapeutic agent for a subset of DLBCL patients. Further investigation into its mechanism of action and in vivo efficacy is warranted.
References
Troubleshooting & Optimization
CCT374705 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of the BCL6 inhibitor, CCT374705.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO. For in vivo experiments, specific formulations are required as detailed in the experimental protocols section.
Q2: What is the known solubility of this compound in common solvents?
A2: Quantitative solubility data for this compound in a range of solvents is limited in publicly available literature. However, a commercial supplier provides the following information:
-
DMSO: Soluble
-
Ethanol: Soluble
It is important to note that the development of this compound involved optimization of its physicochemical properties to enhance its in vivo profile without significantly compromising solubility.[1][2] However, related compounds in the same series have been reported to have poor aqueous solubility, suggesting that this compound may also have limited solubility in aqueous solutions.
Q3: How should I store this compound stock solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] It is also advised to protect the solutions from light.[3]
Q4: Is this compound stable in aqueous solutions?
A4: There is no specific data available regarding the long-term stability of this compound in aqueous working solutions. As a general precaution with small molecule inhibitors, it is recommended to prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock solution. Avoid repeated freeze-thaw cycles of aqueous solutions.
Q5: Where can I find the Safety Data Sheet (SDS) for this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in stock solution upon storage. | The storage temperature is not low enough, or the solvent has partially evaporated. | Ensure storage at or below -20°C. Check the integrity of the vial seal to prevent solvent evaporation. If precipitation persists, gently warm the solution and vortex to redissolve before use. |
| Compound precipitates out of solution during dilution in aqueous buffer. | The aqueous solubility of this compound is low, and the final concentration exceeds its solubility limit. | Try diluting the DMSO stock solution into your aqueous buffer with vigorous vortexing. Consider using a surfactant like Tween-80 or a co-solvent such as PEG300 in your final formulation to improve solubility. Reduce the final concentration of this compound in the aqueous medium. |
| Inconsistent experimental results. | Degradation of this compound in working solutions. Repeated freeze-thaw cycles of stock solutions. | Prepare fresh working solutions for each experiment. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. |
| Difficulty dissolving the solid compound. | Inappropriate solvent or insufficient mixing. | Use DMSO as the primary solvent. Sonication or gentle warming (be cautious of potential degradation) can aid in dissolution. |
Data Presentation
Solubility Data
| Solvent | Solubility | Source |
| DMSO | Soluble | MedChemExpress[3] |
| Ethanol | Soluble | MedChemExpress[3] |
Stability of Stock Solutions
| Storage Temperature | Storage Period | Recommendations | Source |
| -80°C | 6 months | Protect from light | MedChemExpress[3] |
| -20°C | 1 month | Protect from light | MedChemExpress[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.[3]
Preparation of In Vivo Dosing Solutions
Suspended Solution for Oral and Intraperitoneal Injection (2.5 mg/mL) [3]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This protocol results in a suspended solution. It is recommended to prepare this solution fresh on the day of use.
Clear Solution for Injection (≥ 2.5 mg/mL) [3]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 900 µL of Corn oil and mix thoroughly.
-
This protocol yields a clear solution. The supplier advises caution if the continuous dosing period exceeds half a month.
Visualizations
References
Optimizing CCT374705 dosage and scheduling
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and scheduling of the BCL6 inhibitor, CCT374705, in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor that plays a crucial role in the survival and proliferation of certain cancer cells, particularly B-cell lymphomas. This compound binds to BCL6, disrupting its ability to interact with co-repressor proteins and thereby inhibiting its transcriptional repressor function. This leads to the de-repression of BCL6 target genes, which can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For in vitro cellular assays, a starting concentration range of 10 nM to 1 µM is recommended. The cellular IC50 for this compound has been reported to be approximately 22 nM in Karpas 422 cells. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare this compound for in vitro and in vivo studies?
A3: this compound is soluble in DMSO. For in vitro studies, a stock solution can be prepared in DMSO at a concentration of 10-100 mM. For in vivo studies, a common formulation for oral administration is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure the compound is fully dissolved or uniformly suspended before administration.
Q4: What is a typical dosing schedule for in vivo xenograft studies?
A4: In a lymphoma xenograft mouse model using Karpas 422B cells, a dosage of 50 mg/kg administered orally twice daily (BID) for 35 days has been reported to result in modest tumor growth inhibition.[1][3] Pharmacokinetic studies in Balb/C mice have been conducted with single doses of 1 mg/kg intravenously and 5 mg/kg orally.[1] The optimal dosing schedule may vary depending on the tumor model and experimental goals.
Q5: What level of efficacy can be expected in vivo?
A5: In a Karpas 422B xenograft model, treatment with this compound at 50 mg/kg BID resulted in a modest slowing of tumor growth, with a reported tumor growth inhibition ratio (T/C) of 0.55 after 35 days.[1] Researchers should be aware that monotherapy with this compound may not lead to complete tumor regression in all models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro potency | - Cell line is not dependent on BCL6 signaling.- Incorrect dosage calculation or dilution.- Compound degradation. | - Confirm BCL6 expression and dependency in your cell line using appropriate controls.- Double-check all calculations and ensure accurate pipetting.- Prepare fresh stock solutions and store them properly at -20°C or -80°C. |
| Poor in vivo efficacy | - Suboptimal dosing or scheduling.- Poor oral bioavailability in the specific animal model.- Tumor model is resistant to BCL6 inhibition. | - Optimize the dose and schedule based on pharmacokinetic and pharmacodynamic studies.- Consider alternative routes of administration if oral bioavailability is a concern.- Evaluate the BCL6 dependency of the xenograft model. Consider combination therapies. |
| Compound precipitation in formulation | - Low solubility of this compound in the chosen vehicle.- Incorrect preparation of the formulation. | - Use the recommended formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).- Ensure the components are added in the correct order and mixed thoroughly. Gentle warming or sonication may aid dissolution. |
| Unexpected toxicity in animals | - Off-target effects.- High dosage. | - While safety profiling has shown minimal off-target interactions, it is crucial to monitor animals closely for any signs of toxicity.[1]- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay |
| Biochemical IC50 | 4.8 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Cellular IC50 | 22 nM | Karpas 422 |
Table 2: In Vivo Pharmacokinetics of this compound in Balb/C Mice
| Route of Administration | Dose | Bioavailability |
| Intravenous (i.v.) | 1 mg/kg | N/A |
| Oral (p.o.) | 5 mg/kg | 48% |
Table 3: In Vivo Efficacy of this compound in a Karpas 422B Xenograft Model
| Dose and Schedule | Duration | Outcome (T/C ratio) |
| 50 mg/kg p.o. BID | 35 days | 0.55 |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., Karpas 422) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in growth medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 Karpas 422B cells suspended in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., female SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
Compound Administration: Prepare the this compound formulation as described in the FAQs. Administer the compound orally at the desired dose and schedule (e.g., 50 mg/kg BID). The vehicle control group should receive the same volume of the formulation without the active compound.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (T/C ratio) to assess the efficacy of the treatment.
Visualizations
Caption: Mechanism of BCL6 inhibition by this compound.
Caption: Workflow for a typical in vivo xenograft study.
References
Technical Support Center: CCT374705 Pharmacokinetic Profile Improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during in vivo experiments with the BCL6 inhibitor, CCT374705.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and in what species?
A1: The oral bioavailability of this compound has been reported as moderate at 48% in female Balb/C mice.[1][2] This was achieved after oral administration at a dose of 5 mg/kg.[1]
Q2: What was the rationale for the development of this compound?
A2: this compound was developed to improve upon a previous series of tricyclic quinolinone BCL6 inhibitors.[1][3][4][5] The primary limitations of the earlier compounds were high topological polar surface areas (TPSA), which led to increased efflux ratios and low free compound concentrations in vivo.[1][3][4][5] The optimization strategy focused on reducing the molecular weight to decrease polarity and TPSA, thereby improving the pharmacokinetic profile.[1][3][4][5]
Q3: this compound has a good in vivo pharmacokinetic profile, but why is the reported in vivo efficacy only modest?
A3: While this compound shows improved pharmacokinetic properties such as moderate oral bioavailability, low total clearance, and low plasma protein binding, its in vivo efficacy in a lymphoma xenograft mouse model was found to be modest.[1][4] This suggests that achieving sustained exposure above the required concentration for anti-proliferative effects in tumor models is a key challenge.[2][3] To induce an anti-proliferative effect in BCL6-high cells, it is hypothesized that inhibitor concentrations must be sustained for several days.[3] Therefore, while the PK profile is improved, it may not yet be optimal for achieving the sustained target engagement necessary for robust tumor growth inhibition.
Q4: What are some potential strategies to improve the in vivo efficacy of this compound?
A4: To potentially enhance the in vivo efficacy of this compound, researchers could explore formulation strategies aimed at improving its solubility and dissolution rate, which can in turn enhance bioavailability.[6][7][8][9] These strategies include the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), particle size reduction techniques such as micronization or nanocrystal formulation, and the creation of amorphous solid dispersions.[6][7][9] Additionally, optimizing the dosing regimen to maintain plasma concentrations above the therapeutic threshold for a longer duration could also be critical.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between subjects in the same dosing group. | Inconsistent oral absorption due to formulation issues. | Ensure a homogenous and stable formulation. For suspension formulations, ensure uniform particle size and prevent precipitation. Consider using a solubilizing agent or a different vehicle. MedChemExpress suggests a formulation of DMSO, PEG300, Tween-80, and saline for a suspended solution, or DMSO and corn oil for a clear solution. |
| Lower than expected in vivo efficacy despite achieving target plasma concentrations. | Sub-optimal tumor penetration or rapid clearance from the tumor microenvironment. | Conduct a pharmacodynamic (PD) study to measure target engagement in tumor tissue. This can be done by assessing the expression of BCL6 target genes, such as ARID3A, via qPCR.[10] If target engagement is low in the tumor, consider strategies to enhance drug delivery to the tumor site. |
| Development of resistance. | While less likely in short-term studies, consider the possibility of acquired resistance mechanisms in longer-term efficacy studies. | |
| Unexpected toxicity at therapeutic doses. | Off-target effects of the compound. | Perform a comprehensive off-target screening panel to identify potential unintended interactions. |
| Vehicle-related toxicity. | Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. |
Pharmacokinetic Data
The following table summarizes the reported pharmacokinetic parameters of this compound in female Balb/C mice.
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Bioavailability (F%) | N/A | 48%[1][2] |
| Total Clearance | Low[1][10] | N/A |
| Plasma Protein Binding | Low[1][10] | Low[1][10] |
Note: Detailed quantitative values for parameters like Cmax, Tmax, AUC, and half-life are stated to be available in the supporting information of the primary publication by Harnden et al. (2023) in the Journal of Medicinal Chemistry.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol is a representative methodology based on the published study on this compound.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: Female Balb/C
2. Dosing:
-
Intravenous (IV) Administration:
-
Dose: 1 mg/kg
-
Formulation: Prepare a clear solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water).
-
Administration: Administer via tail vein injection.
-
-
Oral (PO) Administration:
-
Dose: 5 mg/kg
-
Formulation: Prepare a homogenous suspension or solution of this compound. A suggested formulation for a suspended solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For a clear solution, 10% DMSO in corn oil can be used.
-
Administration: Administer via oral gavage.
-
3. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
4. Sample Analysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
Signaling Pathways and Experimental Workflows
BCL6 Signaling Pathway
BCL6 (B-cell lymphoma 6) is a transcriptional repressor that plays a critical role in the germinal center B-cell response. It exerts its function by recruiting corepressor complexes (e.g., NCOR, SMRT, BCOR) to the promoter regions of its target genes, thereby inhibiting their transcription. This compound is a small molecule inhibitor that disrupts the protein-protein interaction between BCL6 and its corepressors.
Caption: BCL6 transcriptional repression pathway and the mechanism of this compound inhibition.
Experimental Workflow for Improving In Vivo Efficacy
The following diagram illustrates a logical workflow for troubleshooting and improving the in vivo efficacy of this compound.
Caption: A logical workflow for the optimization of this compound's in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming CCT374705 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the BCL6 inhibitor, CCT374705. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a critical role in the formation of germinal centers and is implicated in the pathogenesis of certain lymphomas. This compound binds to the BTB domain of BCL6, preventing its dimerization and interaction with co-repressors, thereby derepressing BCL6 target genes and inducing anti-proliferative effects in BCL6-dependent cancer cells.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to BCL6 inhibitors, in general, can arise from several factors:
-
Oncogene Addiction Switching: A primary mechanism of resistance involves a phenomenon known as "oncogene addiction switching." Inhibition of BCL6 can lead to the upregulation of other pro-survival pathways. A key example is the derepression of the BCL2 gene, leading to increased BCL2 protein levels and a subsequent dependence on this anti-apoptotic pathway for survival.
-
Upregulation of BCL6 Expression: Cells may adapt to this compound treatment by increasing the expression of the BCL6 protein, thereby requiring higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Alterations in Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound, leading to decreased efficacy.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
To confirm resistance, you can perform the following experiments:
-
Dose-Response Curve and IC50 Determination: Generate dose-response curves for your parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTT or MTS). A significant rightward shift in the curve and a higher IC50 value in the suspected resistant line compared to the parental line indicate resistance.
-
Western Blot Analysis: Compare the protein levels of BCL6 and BCL2 in parental and resistant cells. An increase in BCL6 or BCL2 expression in the resistant line would support the respective resistance mechanisms.
-
Drug Efflux Assay: Utilize a fluorescent substrate of drug efflux pumps (e.g., Rhodamine 123 for P-gp) to assess pump activity. Increased fluorescence extrusion in the resistant cells would suggest a role for drug efflux in the observed resistance.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death observed with this compound treatment over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 of the current cell line with the initial parental line. 2. Investigate Mechanism: Analyze protein levels of BCL6 and BCL2 by Western blot. 3. Consider Combination Therapy: Explore the use of synergistic drug combinations (see below). |
| High variability in cell viability assay results. | Inconsistent cell seeding density. Uneven drug distribution. Edge effects in the microplate. | 1. Ensure Uniform Seeding: Use a multichannel pipette and mix the cell suspension thoroughly before seeding. 2. Proper Mixing: Gently mix the plate after adding this compound. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with media to maintain humidity. |
| No or weak signal for BCL6 in Western blot. | Low BCL6 expression in the cell line. Inefficient protein extraction. Poor antibody quality. | 1. Use Positive Control: Include a cell line known to express high levels of BCL6 (e.g., SUDHL-4, OCI-Ly1). 2. Optimize Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors. 3. Validate Antibody: Use a well-characterized anti-BCL6 antibody. |
| Difficulty in co-immunoprecipitating BCL6 with its co-repressors. | Weak or transient protein-protein interaction. Harsh lysis conditions. Inappropriate antibody for IP. | 1. Use a Gentle Lysis Buffer: Avoid harsh detergents that can disrupt protein complexes. 2. Cross-linking: Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the interaction before lysis. 3. Select IP-validated Antibody: Use an antibody that has been validated for immunoprecipitation. |
Strategies to Overcome this compound Resistance
Based on the known mechanisms of resistance to BCL6 inhibitors, the following strategies can be employed to restore sensitivity or enhance the efficacy of this compound.
Combination Therapies
The most promising approach to overcome resistance is through combination therapy. By targeting parallel or downstream survival pathways, it is possible to achieve a synergistic cytotoxic effect.
-
BCL6 and BCL2 Inhibition: Given that "oncogene addiction switching" to BCL2 is a common escape mechanism, co-treatment with a BCL2 inhibitor (e.g., Venetoclax/ABT-199) can be highly effective.[1] This combination targets both the primary oncogenic driver and the acquired dependency.
-
BCL6 and EZH2 Inhibition: The enhancer of zeste homolog 2 (EZH2) is another key protein in germinal center B-cells and lymphoma pathogenesis. Co-inhibition of BCL6 and EZH2 has been shown to have synergistic anti-lymphoma activity.[2][3]
-
BCL6 and PRMT5 Inhibition: Protein arginine methyltransferase 5 (PRMT5) is another potential therapeutic target in lymphoma. Synergistic effects have been observed with the combination of BCL6 and PRMT5 inhibitors.
Quantitative Data on Combination Therapies
The following table summarizes preclinical data on the efficacy of combining BCL6 inhibitors with other targeted agents. While specific data for this compound in resistant lines is limited, the data for other BCL6 inhibitors provide a strong rationale for this approach.
| Cell Line | BCL6 Inhibitor | Combination Drug | Effect | Synergy Score (if available) |
| DHL/THL DLBCL cells | BET inhibitor (JQ1) | BCL2 inhibitor (ABT-199) | Significant inhibitory effect on survival (p < 0.005) | Not Reported |
| GCB-DLBCL | BCL6 inhibitor | EZH2 inhibitor | Enhanced anti-lymphoma activity | Not Reported |
| SUDHL4 (DLBCL) | BCL6 inhibitor (WK692) | PRMT5 inhibitor (GSK591) | Synergistic activation of BCL6 target genes | Not Reported |
| SUDHL4 (DLBCL) | BCL6 inhibitor (WK692) | EZH2 inhibitor (GSK343) | Synergistic activation of BCL6 target genes | Not Reported |
Note: Synergy scores can be calculated using various models (e.g., Bliss, HSA, Loewe, ZIP). A negative Bliss excess score, for instance, indicates synergy.[4]
Experimental Protocols
Generation of this compound-Resistant Cell Lines
Principle: Acquired resistance is induced by continuous exposure of a cancer cell line to gradually increasing concentrations of the drug.
Protocol:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) on the parental cell line to determine the initial IC50 of this compound.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a significant portion of the cells will die. Continue to culture the surviving cells, changing the media with fresh drug-containing media every 2-3 days.
-
Dose Escalation: Once the cells resume a stable growth rate, passage them and increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat steps 3 and 4 for several cycles. The process can take several months.
-
Characterize Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), perform a new dose-response assay to confirm the shift in IC50.
-
Cryopreservation: Cryopreserve the resistant cell line at different stages of resistance development.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination drug) for the desired time period (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Western Blot for BCL6 and BCL2
Principle: Western blotting is used to detect specific proteins in a complex mixture of proteins extracted from cells.
Protocol:
-
Protein Extraction: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BCL6, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to compare protein expression levels between samples.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and its binding partners (the "prey").
Protocol:
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., BCL6) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein (BCL6) and the suspected interacting protein (e.g., a co-repressor like SMRT or BCOR).
Signaling Pathways and Experimental Workflows
Caption: BCL6 signaling pathway and the "oncogene switching" resistance mechanism.
Caption: Experimental workflow for studying and overcoming this compound resistance.
Caption: Rationale for using combination therapy to overcome this compound resistance.
References
- 1. Targeting MYC activity in double-hit lymphoma with MYC and BCL2 and/or BCL6 rearrangements with epigenetic bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EZH2 and BCL6 Cooperate to Assemble CBX8-BCOR Complex to Repress Bivalent Promoters, Mediate Germinal Center Formation and Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 and BCL6 Cooperate to Assemble CBX8-BCOR Complex to Repress Bivalent Promoters, Mediate Germinal Center Formation and Lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CCT374705 Technical Support Center: Managing Drug Efflux
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the efflux of CCT374705, a potent and orally active BCL6 inhibitor. A primary challenge in the development of the chemical series to which this compound belongs was managing high efflux ratios, largely attributed to a high topological polar surface area (TPSA).[1][2][3][4][5] This guide offers insights into understanding and mitigating the efflux of this compound.
Frequently Asked Questions (FAQs)
Q1: What is drug efflux and why is it a concern for this compound?
A1: Drug efflux is the process by which a compound is actively transported out of a cell. This is a significant concern for drug candidates like this compound because it can limit the intracellular concentration of the drug, potentially reducing its efficacy at the target site. The chemical family from which this compound was developed was known to be susceptible to high efflux, which necessitated optimization of its physicochemical properties to improve its therapeutic potential.[1][2][3][4][5]
Q2: Which efflux transporter is likely responsible for this compound efflux?
A2: While direct studies on this compound are not publicly available, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a common efflux transporter responsible for the removal of a wide range of therapeutic agents.[6][7][8][9][10][11][12] Given the context of small molecule inhibitors in oncology, it is highly probable that this compound interacts with P-gp.
Q3: How was this compound optimized to have a lower efflux ratio?
A3: this compound was developed through a careful optimization process that focused on modifying its physicochemical properties. The primary strategy involved reducing the molecular weight and the topological polar surface area (TPSA) of the parent compounds.[1][2][3][4][5] A lower TPSA is generally associated with improved cell permeability and reduced susceptibility to efflux by transporters like P-gp.[13][14][15][16][17]
Q4: What is a typical efflux ratio that would be considered problematic?
A4: An efflux ratio (ER), calculated as the ratio of the apparent permeability coefficient in the basolateral-to-apical direction (Papp B-A) to the apical-to-basolateral direction (Papp A-B), greater than or equal to 2 is generally considered indicative of active efflux.[6][7]
Troubleshooting Guide: High Efflux Ratio in In Vitro Assays
If you are observing a high efflux ratio for this compound in your in vitro experiments, consider the following troubleshooting steps.
Problem 1: Confirming P-glycoprotein (P-gp) Mediated Efflux
Symptoms:
-
High efflux ratio (>2) in Caco-2 or MDCK-MDR1 permeability assays.
-
Low intracellular accumulation of this compound in cell-based assays.
Troubleshooting Steps:
-
Co-administration with a P-gp Inhibitor: Perform the permeability assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate of P-gp.[7][18]
-
Use a P-gp Overexpressing Cell Line: Compare the efflux ratio in a cell line that overexpresses P-gp (e.g., MDCK-MDR1) with the parental cell line (MDCK). A significantly higher efflux ratio in the MDCK-MDR1 cells is a strong indicator of P-gp mediated transport.[1][3][5][6][8][19]
Problem 2: Minimizing Efflux in Experimental Setups
Symptoms:
-
Confirmed P-gp substrate activity leading to variability in experimental results.
-
Difficulty achieving desired intracellular concentrations for mechanism of action studies.
Troubleshooting Steps:
-
Inclusion of P-gp Inhibitors: For in vitro studies where efflux is confounding the results, the inclusion of a P-gp inhibitor in the assay buffer can increase the intracellular concentration of this compound.
-
Formulation Strategies: Consider the use of pharmaceutical excipients that can inhibit P-gp. For example, surfactants like Vitamin E TPGS and Gelucire 44/14 have been shown to inhibit P-gp efflux.[20] This approach is more relevant for in vivo studies but can be adapted for specific in vitro models.
-
Chemical Modification (for medicinal chemists): If further optimization of the compound is possible, medicinal chemistry strategies can be employed to reduce P-gp efflux. This includes further reduction of TPSA, adjustment of lipophilicity (cLogP), and the introduction of steric hindrance at sites that interact with the transporter.[13][21][22]
Experimental Protocols
Protocol 1: Determination of this compound Efflux Ratio using the Caco-2 Permeability Assay
This protocol outlines the steps to measure the bidirectional permeability of this compound across a Caco-2 cell monolayer to determine its efflux ratio.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate under the same conditions as the A-B transport.
-
Collect samples from the apical chamber at the same time points.
-
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Protocol 2: Confirming P-gp Substrate Activity using MDCK-MDR1 Cells
This protocol uses a cell line overexpressing human P-gp to confirm if this compound is a P-gp substrate.
Materials:
-
MDCK-MDR1 cells and parental MDCK cells
-
All other materials as listed in Protocol 1
-
Known P-gp inhibitor (e.g., verapamil)
Methodology:
-
Cell Culture: Culture MDCK-MDR1 and MDCK cells on Transwell plates for 4-5 days.[6]
-
Permeability Assay: Perform the bidirectional permeability assay as described in Protocol 1 for this compound on both MDCK and MDCK-MDR1 cell monolayers.
-
Inhibitor Assay: In a separate set of wells with MDCK-MDR1 cells, perform the bidirectional permeability assay for this compound in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral chambers.
-
Data Analysis:
-
Calculate the efflux ratio for this compound in all three conditions (MDCK, MDCK-MDR1, and MDCK-MDR1 with inhibitor).
-
A significantly higher efflux ratio in MDCK-MDR1 cells compared to MDCK cells, and a significant reduction of this efflux ratio in the presence of the inhibitor, confirms that this compound is a P-gp substrate.
-
Quantitative Data Summary
While specific experimental values for this compound's efflux ratio are not publicly available, the following table provides a general framework for interpreting results from in vitro permeability assays.
| Parameter | High Efflux Substrate | Moderate Efflux Substrate | Low/No Efflux | Reference Controls |
| Efflux Ratio (ER) | > 5.0 | 2.0 - 5.0 | < 2.0 | - |
| Papp (A-B) (10⁻⁶ cm/s) | Low to Moderate | Variable | High | Atenolol (low), Propranolol (high) |
| ER with P-gp Inhibitor | Significantly Reduced | Reduced | No significant change | - |
Visualizations
Caption: P-gp mediated efflux of this compound from an intestinal epithelial cell.
Caption: Troubleshooting workflow for addressing high this compound efflux.
References
- 1. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 3. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability [mdpi.com]
- 12. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topological polar surface area: a useful descriptor in 2D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polar surface area - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 18. P-gp Substrate Identification | Evotec [evotec.com]
- 19. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 20. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scientificarchives.com [scientificarchives.com]
- 22. scientificarchives.com [scientificarchives.com]
CCT374705 toxicity and safety profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and safety profile of CCT374705, a potent and orally active BCL6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that plays a key role in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] By inhibiting BCL6, this compound disrupts the BCL6 repression complex, leading to the de-repression of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.
Q2: What is the in vitro potency of this compound?
A2: this compound demonstrates potent inhibition of BCL6 with an IC50 value of approximately 4.8 to 6 nM.[3][4] It also shows potent antiproliferative activity in BCL6-dependent cell lines, such as OCI-Ly1 and Karpas 422, with GI50 values in the sub-100 nM range.[3]
Q3: Has the off-target activity of this compound been evaluated?
A3: Yes, the safety profile of this compound has been assessed against a panel of 78 molecular targets and a larger kinase panel of 468 kinases.[1][4] The results indicated minimal off-target interactions. While the majority of the 78 targets showed a dissociation constant (Kd) above 1 µM, 11 of these targets exhibited some activity at concentrations below 10 µM.[1][4] The kinase panel confirmed the selective activity of this compound.[4]
Q4: What is known about the in vivo safety and toxicity of this compound?
A4: In vivo pharmacokinetic studies in Balb/C mice were conducted with intravenous (1 mg/kg) and oral (5 mg/kg) administration. In these studies, all mice appeared normal 24 hours post-dosing.[5] Another study involving oral administration of 50 mg/kg for 35 days in a lymphoma xenograft mouse model did not report any overt signs of toxicity.[3] However, detailed public data on formal toxicology studies, such as LD50 values or comprehensive histopathology reports, are not available.
Q5: What are the pharmacokinetic properties of this compound?
A5: this compound is orally bioavailable and exhibits low total clearance and low plasma protein binding in mice.[3][5] This favorable pharmacokinetic profile results in higher free drug concentrations in vivo.[5]
Troubleshooting Guide
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Compound instability or improper storage.
-
Solution: this compound stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C, protected from light.[3] Ensure the compound is stored correctly and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from a recently thawed aliquot.
Problem 2: Unexpected off-target effects in cellular models.
-
Possible Cause: While generally selective, this compound has shown some activity against 11 out of 78 targets at concentrations below 10 µM.[1][4]
-
Solution: If unexpected phenotypes are observed, consider the possibility of off-target effects, especially at higher concentrations. It is recommended to use the lowest effective concentration of this compound as determined by dose-response studies in your specific cell line. The recommended concentration for cellular use is up to 1 µM.[4] Consider including appropriate negative and positive controls to help interpret any unexpected findings.
Problem 3: Poor in vivo efficacy in animal models.
-
Possible Cause: Suboptimal formulation or administration route.
-
Solution: this compound is orally active.[3] For oral administration, a common vehicle is a suspension in 0.5% (w/v) methylcellulose in water. Ensure proper formulation and dosing techniques to maximize oral absorption. The reported oral bioavailability is moderate, so careful consideration of the dose and dosing schedule is necessary to achieve sustained exposure above the required therapeutic concentrations.[5]
Quantitative Data Summary
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | BCL6 | 4.8 - 6 nM | [3][4] |
| GI50 | OCI-Ly1 | < 100 nM | [3] |
| GI50 | Karpas 422 | < 100 nM | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Balb/C Mice
| Parameter | Administration Route | Dose | Value | Reference |
| Bioavailability | Oral | 5 mg/kg | 48% | [5] |
| Clearance | Intravenous | 1 mg/kg | Low | [3][5] |
| Plasma Protein Binding | - | - | Low | [3][5] |
Experimental Protocols
BCL6 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Principle: This assay measures the inhibition of the protein-protein interaction between BCL6 and its corepressor.
-
Reagents: Recombinant BCL6 protein, a fluorescently labeled corepressor peptide, and this compound.
-
Procedure:
-
Add a fixed concentration of BCL6 and the corepressor peptide to the wells of a microplate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. A decrease in the FRET signal indicates inhibition of the BCL6-corepressor interaction.
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are typically used.
-
Cell Implantation: Subcutaneously implant a BCL6-dependent lymphoma cell line (e.g., Karpas 422) into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg, daily).[3] The control group receives the vehicle.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like ARID3A mRNA expression).[3]
Visualizations
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
CCT374705 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of CCT374705, a potent B-cell lymphoma 6 (BCL6) inhibitor.[1] This guide includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed analytical protocols, and a representative Certificate of Analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[1] It functions by binding to the BTB domain of BCL6, which disrupts its ability to form homodimers and interact with corepressor proteins. This leads to the de-repression of BCL6 target genes, ultimately inhibiting the proliferation of BCL6-dependent cancer cells.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, solid this compound should be stored at -20°C. Solutions of this compound in organic solvents can also be stored at -20°C for short-term use. For long-term storage, it is recommended to store the compound as a solid.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Q4: What is the expected purity of this compound?
A4: For research use, the purity of this compound should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) and supported by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Quality Control and Purity Assessment
A comprehensive quality control process is crucial to ensure the reliability and reproducibility of experiments involving this compound. The following sections outline the key analytical methods and a representative Certificate of Analysis.
Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in DMSO (≥ 10 mg/mL) | Conforms | Visual Inspection |
| Purity by HPLC | ≥ 95.0% | 99.2% | HPLC-UV |
| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR |
| Identity by MS | Conforms to molecular weight | Conforms | LC-MS |
| Residual Solvents | ≤ 0.5% | Conforms | GC-HS |
| Water Content | ≤ 0.5% | Conforms | Karl Fischer |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC conditions as described for purity assessment.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d₆.
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid).
-
Procedure:
-
Accurately weigh a known amount of this compound and the internal standard.
-
Dissolve both in a known volume of DMSO-d₆.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure quantitative signals.
-
Integrate a well-resolved peak of this compound and a peak of the internal standard.
-
Calculate the purity of this compound based on the integral values, molecular weights, and weights of the compound and the internal standard.
-
Troubleshooting Guide
This section addresses common issues that may be encountered during the analysis of this compound.
Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)
-
Possible Cause:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the compound.
-
Column Degradation: The stationary phase of the column may be degrading.
-
Secondary Interactions: Interactions between the analyte and the column material.
-
-
Solution:
-
Reduce the injection volume or the sample concentration.
-
Adjust the pH of the mobile phase. For this compound, a mobile phase with 0.1% formic acid is generally suitable.
-
Replace the HPLC column with a new one.
-
Use a mobile phase additive, such as triethylamine, to reduce secondary interactions.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Possible Cause:
-
Fluctuations in Pump Flow Rate: The HPLC pump may not be delivering a consistent flow rate.
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents.
-
Column Temperature Variations: Changes in the ambient temperature can affect retention time.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
-
Solution:
-
Purge the HPLC pump to remove any air bubbles and ensure a steady flow.
-
Prepare fresh mobile phase and ensure accurate mixing.
-
Use a column oven to maintain a consistent temperature.
-
Allow sufficient time for the column to equilibrate before starting the analysis.
-
Issue 3: Extraneous Peaks in the Chromatogram (Ghost Peaks)
-
Possible Cause:
-
Contaminated Solvents or Glassware: Impurities in the mobile phase or from the sample vials.
-
Carryover from Previous Injections: Residual sample remaining in the injector or column.
-
Sample Degradation: The compound may be degrading in the sample solvent.
-
-
Solution:
-
Use high-purity HPLC-grade solvents and clean glassware.
-
Run a blank injection (solvent only) to check for carryover. Implement a needle wash step in the injection sequence.
-
Prepare fresh samples and analyze them promptly.
-
Visualizations
Caption: A general workflow for the quality control of this compound.
Caption: A troubleshooting decision tree for common HPLC issues.
References
Validation & Comparative
A Comparative Guide to BCL6 Inhibitors: CCT374705 vs. FX1
In the landscape of targeted cancer therapy, the B-cell lymphoma 6 (BCL6) protein has emerged as a critical oncogenic driver in various hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL). As a transcriptional repressor, BCL6 is essential for the formation of germinal centers, but its dysregulation contributes to lymphomagenesis. This has spurred the development of small molecule inhibitors aimed at disrupting BCL6 activity. This guide provides a detailed comparison of two notable BCL6 inhibitors, CCT374705 and FX1, based on available preclinical data.
Performance Comparison
While direct head-to-head studies are not publicly available, this section summarizes the key performance metrics of this compound and FX1 from independent research, offering a cross-study comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical and Cellular Performance of this compound vs. FX1
| Parameter | This compound | FX1 |
| Biochemical Potency (IC50) | 4.8 nM - 6 nM (TR-FRET Assay)[1][2] | ~35 µM (Reporter Assay)[3][4] |
| Binding Affinity (KD) | Data not available | 7 µM[5] |
| Cellular Antiproliferative Activity (GI50) | Sub-100 nM in OCI-Ly1 and Karpas 422 cells[1] | ~36 µM in BCL6-dependent DLBCL cells[4] |
| Mechanism of Action | BCL6 Inhibitor[6] | Disrupts BCL6-corepressor interaction[3][7] |
Table 2: In Vivo Performance of this compound vs. FX1 in Lymphoma Xenograft Models
| Parameter | This compound | FX1 |
| Administration Route | Oral (p.o.)[1] | Intraperitoneal (i.p.) |
| Dose | 50 mg/kg[1] | 25 mg/kg |
| Efficacy | Modest slowing of tumor growth[8] | Induced tumor regression[7] |
| Pharmacokinetics | Good oral bioavailability, low clearance[1] | Half-life of approximately 12 hours in SCID mice[4] |
Mechanism of Action and Signaling Pathway
Both this compound and FX1 function by inhibiting the activity of BCL6. BCL6 is a transcriptional repressor that recruits corepressor complexes (containing proteins like SMRT, NCOR, and BCOR) to its BTB domain, leading to the silencing of target genes involved in cell cycle control, DNA damage response, and differentiation. By binding to the BTB domain, these inhibitors are designed to prevent the recruitment of corepressors, thereby reactivating the expression of BCL6 target genes and inducing anti-proliferative effects in BCL6-dependent cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to evaluate this compound and FX1.
This compound: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the biochemical potency of an inhibitor in disrupting a protein-protein interaction.
Objective: To determine the IC50 value of this compound for the inhibition of the BCL6-corepressor interaction.
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to GST-tagged BCL6) and an acceptor fluorophore (e.g., a fluorescently labeled corepressor peptide). Inhibition of the interaction by this compound leads to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation: Recombinant GST-tagged BCL6 BTB domain and a biotinylated corepressor peptide (e.g., from SMRT or BCOR) are prepared. A terbium-labeled anti-GST antibody serves as the donor, and a streptavidin-conjugated fluorophore serves as the acceptor.
-
Assay Plate Setup: The assay is typically performed in a 384-well plate.
-
Compound Dosing: A serial dilution of this compound is added to the wells.
-
Protein Incubation: GST-BCL6 is added to the wells containing the inhibitor and incubated to allow for binding.
-
Detection Reagent Addition: A mixture of the biotinylated corepressor peptide and the donor/acceptor fluorophores is added.
-
Incubation: The plate is incubated to allow the protein-protein interaction and FRET signal to develop.
-
Signal Measurement: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of acceptor to donor emission is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
FX1: In Vivo Xenograft Study
This type of study assesses the anti-tumor efficacy of a compound in a living organism.
Objective: To evaluate the ability of FX1 to inhibit tumor growth in a mouse model of DLBCL.
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used as they can accept human tumor xenografts.
Generalized Protocol:
-
Cell Culture: A BCL6-dependent human DLBCL cell line (e.g., SUDHL-6) is cultured.
-
Tumor Implantation: The cultured cancer cells are injected subcutaneously into the flanks of SCID mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., with calipers).
-
Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives FX1 (e.g., 25 mg/kg) via intraperitoneal injection, while the control group receives a vehicle solution.
-
Continued Monitoring: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: The study concludes after a predefined period or when tumors in the control group reach a maximum allowable size.
-
Data Analysis: Tumor growth curves are plotted for both groups, and statistical analysis is performed to determine the significance of any anti-tumor effect. Tumor growth inhibition (TGI) or regression is calculated.
Selectivity Profile
An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.
-
This compound: Safety profiling against a panel of 78 targets showed that most targets had a dissociation constant (Kd) above 1 µM, although 11 targets did show some activity below 10 µM. A broader kinase panel of 468 kinases confirmed its selective activity with minimal off-target interactions[9].
-
FX1: Showed high selectivity when tested against a panel of 50 different kinases, with no significant inhibition observed at a concentration of 10 µM[3].
Summary and Conclusion
Both this compound and FX1 are promising inhibitors of the BCL6 oncoprotein with demonstrated activity in preclinical models of lymphoma. Based on the available data, this compound appears to be a more potent inhibitor at the biochemical and cellular level, with an IC50 in the nanomolar range compared to the micromolar IC50 of FX1. This compound also benefits from oral bioavailability. However, in the reported in vivo studies, FX1 demonstrated tumor regression, whereas this compound showed a more modest effect of slowing tumor growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FX1 | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Head-to-Head Comparison of BCL6 Modulators: CCT374705 and CCT373567
In the landscape of targeted cancer therapy, the B-cell lymphoma 6 (BCL6) protein has emerged as a critical oncogenic driver in diffuse large B-cell lymphoma (DLBCL). This guide provides a detailed comparative analysis of two closely related small molecules targeting BCL6: CCT374705, a potent inhibitor, and CCT373567, a compound from a series developed to induce BCL6 degradation. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanism, potency, and in vivo activity.
This compound was developed through the optimization of a tricyclic quinolinone series, which also produced the BCL6 degrader CCT373566. CCT373567 is the non-degrading isomer of CCT373566.[1][2][3] The primary goal in developing this compound was to enhance the cellular potency and in vivo exposure of the parent series, addressing limitations such as high topological polar surface areas (TPSA) that led to increased efflux ratios.[1][2][3][4]
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and CCT373567, highlighting their distinct pharmacological profiles.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50 | Cell Line | GI50 | DC50 |
| This compound | BCL6 | TR-FRET | 4.8 nM[5], 6 nM[6] | OCI-Ly1 | 38.5 nM | N/A |
| Karpas 422 | 12.9 nM[5] | |||||
| CCT373567 | BCL6 | TR-FRET | 2.9 nM | N/A | N/A | N/A |
| BCL6 | NanoBRET | 25.9 nM[1][2] | N/A | N/A | Does not induce degradation[1][2] |
N/A: Not Applicable or data not available.
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Species | Dosing | Efficacy |
| Oral Bioavailability | 48%[1] | Balb/C Mice | 5 mg/kg (p.o.) | Modest slowing of tumor growth in a Karpas 422 xenograft model.[2] |
| In Vivo Target Engagement | Significant increase in ARID3A mRNA expression.[5] | Mice | 50 mg/kg (p.o.) | Tumor growth inhibition ratio (T/C) of 0.55 after 35 days.[2] |
Mechanism of Action: Inhibition vs. Degradation
This compound functions as a direct inhibitor of the BCL6 protein.[5] BCL6 is a transcriptional repressor that plays a crucial role in the germinal center (GC) B-cell response by suppressing genes involved in DNA damage response, cell cycle arrest, and apoptosis.[7] By binding to the BTB domain of BCL6, this compound disrupts the protein-protein interaction between BCL6 and its corepressors (e.g., SMRT, NCOR, BCOR), leading to the reactivation of target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1][8]
In contrast, CCT373567 is the non-degrading stereoisomer of CCT373566, a potent BCL6 degrader.[1][2] While CCT373567 binds to BCL6 with high affinity, it does not induce its degradation.[1][2] The related degrader, CCT373566, was shown to be more potent in antiproliferative assays across multiple cell lines compared to the inhibitor CCT373567, suggesting an advantage to protein removal over inhibition.[9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BCL6 signaling pathway and a general workflow for evaluating BCL6 inhibitors.
Caption: BCL6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of BCL6 inhibitors.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of compounds to the BCL6 BTB domain and their ability to disrupt the interaction with a corepressor peptide.[11]
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody bound to BCL6 and an acceptor fluorophore (e.g., XL665) conjugated to a corepressor peptide. Inhibition of the BCL6-corepressor interaction by a compound leads to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant BCL6 protein (e.g., GST-tagged) is incubated with the donor-labeled antibody.
-
The acceptor-labeled corepressor peptide is added to the mixture.
-
Test compounds (this compound or CCT373567) at various concentrations are added.
-
After an incubation period, the fluorescence is measured at two wavelengths (for donor and acceptor emission).
-
The IC50 value is calculated from the dose-response curve of the FRET signal.
-
Cellular Antiproliferative Assays (GI50)
These assays determine the concentration of a compound required to inhibit the growth of cancer cell lines by 50%.
-
Principle: Cell viability is assessed after a defined period of exposure to the test compound.
-
General Protocol:
-
BCL6-dependent cell lines (e.g., OCI-Ly1, Karpas 422) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a prolonged incubation period (e.g., 14 days for this compound), cell viability is measured using a colorimetric assay (e.g., Sulforhodamine B (SRB) or MTT assay).[5][12]
-
The GI50 value is determined by plotting cell viability against compound concentration.
-
In Vivo Lymphoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Principle: Human lymphoma cells are implanted into immunodeficient mice, which then develop tumors. The effect of drug treatment on tumor growth is monitored over time.
-
General Protocol for this compound:
-
Female SCID mice are subcutaneously injected with a suspension of Karpas 422 cells.[2]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally (e.g., 50 mg/kg, twice daily) for a specified duration (e.g., 35 days).[2]
-
Tumor volume is measured regularly.
-
At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[2]
-
Conclusion
This compound and CCT373567 represent two distinct strategies for targeting BCL6. This compound is a highly potent, orally bioavailable BCL6 inhibitor that demonstrates in vivo target engagement and modest anti-tumor efficacy.[1][2][5] Its development successfully addressed the pharmacokinetic challenges of the parent series.[1] CCT373567, while a potent binder of BCL6, does not induce its degradation and is less effective at inhibiting cell proliferation compared to its degrading counterpart, CCT373566.[9][10] This highlights the potential therapeutic advantage of targeted protein degradation over simple inhibition for the BCL6 target. The choice between these or similar molecules will depend on the specific research question, with this compound serving as a valuable tool for studying the effects of direct BCL6 inhibition in vivo.
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
Validating CCT374705 Efficacy: A Comparative Guide to BCL6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT374705, a potent B-cell lymphoma 6 (BCL6) inhibitor, with other notable alternatives in the field. We delve into their mechanisms of action, comparative efficacy substantiated by experimental data, and detailed protocols for biomarker validation. This objective analysis aims to equip researchers with the necessary information to make informed decisions for their drug development programs.
Introduction to BCL6 Inhibition
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a crucial role in the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL)[1]. Its aberrant expression promotes the survival and proliferation of lymphoma cells, making it a prime therapeutic target. Small molecule inhibitors that disrupt the protein-protein interaction between the BCL6 BTB domain and its co-repressors have emerged as a promising strategy for treating BCL6-dependent malignancies.
Comparative Analysis of BCL6 Inhibitors
This guide focuses on the comparative efficacy of this compound against two other prominent BCL6-targeting compounds: FX1, a specific BCL6 inhibitor, and BI-3802, a BCL6 degrader. While direct head-to-head studies are limited, this comparison draws upon available data from various preclinical investigations.
Table 1: In Vitro Efficacy of BCL6 Inhibitors
| Compound | Mechanism of Action | Target | Biochemical IC50 | Cellular Antiproliferative GI50 | Reference |
| This compound | BCL6 BTB Domain Inhibitor | BCL6 | 4.8 nM | Sub-100 nM (in OCI-Ly1 and Karpas 422 cells) | [2] |
| FX1 | BCL6 BTB Domain Inhibitor | BCL6 | ~35 µM | Not explicitly stated in direct comparison | [1][3] |
| BI-3802 | BCL6 Degrader | BCL6 | ≤3 nM (BCL6::BCOR TR-FRET) | DC50 of 20 nM (in SU-DHL-4 cells) | [4][5][6] |
Note: The inhibitory concentrations are highly dependent on the assay and cell line used. Direct comparison should be made with caution.
Table 2: In Vivo Efficacy of BCL6 Inhibitors
| Compound | Animal Model | Dosing | Outcome | Reference |
| This compound | Lymphoma xenograft mouse model | 50 mg/kg, p.o. | Modest tumor growth inhibition | [1] |
| FX1 | DLBCL xenografts in mice | 50 mg/kg, daily | Regression of established tumors | [7] |
| BI-3802 | Not available | Not available | Poor bioavailability after p.o. administration in mice | [4][5] |
Biomarker for Validating this compound Efficacy
A key biomarker for assessing the efficacy of BCL6 inhibitors like this compound is the modulation of BCL6 target genes. One such well-documented target is AT-rich interaction domain 3A (ARID3A) . Inhibition of BCL6 leads to the de-repression of its target genes, resulting in an increase in their mRNA expression. Therefore, quantifying ARID3A mRNA levels can serve as a robust indicator of this compound activity. In a Karpas 422 tumor xenograft mouse model, oral administration of this compound at 50 mg/kg resulted in a significant increase in ARID3A mRNA expression, confirming in vivo target engagement[2].
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for ARID3A mRNA Expression
This protocol details the steps to quantify the mRNA levels of the BCL6 target gene, ARID3A, in lymphoma cells treated with this compound.
a. RNA Extraction:
-
Treat lymphoma cell lines (e.g., OCI-Ly1, Karpas 422) with desired concentrations of this compound or vehicle control for a specified time.
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
c. qPCR Reaction:
-
Prepare the qPCR reaction mixture using a SYBR Green-based qPCR master mix.
-
Use the following primers for human ARID3A:
-
Forward: 5'-ACCACGGCGACTGGACTTA-3'
-
Reverse: 5'-CACAGGTGTCCCTCGCTTC-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol.
d. Data Analysis:
-
Calculate the relative expression of ARID3A mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to assess the antiproliferative effects of this compound on lymphoma cell lines.
a. Cell Seeding:
-
Seed lymphoma cells (e.g., OCI-Ly1, Karpas 422) in a 96-well plate at an optimized density (typically 0.5-1.0 x 10⁵ cells/ml for leukemic cell lines)[8].
b. Compound Treatment:
-
Treat the cells with serial dilutions of this compound or other BCL6 inhibitors. Include a vehicle-only control.
-
Incubate the plate for a predetermined period (e.g., 72 hours).
c. MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
d. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for BCL6 and Downstream Targets
This protocol describes the detection of BCL6 and its downstream target proteins (ATR, p53, and PRDM1) by Western blotting to confirm the mechanism of action of this compound.
a. Protein Extraction:
-
Treat lymphoma cells with this compound and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BCL6, ATR, p53, PRDM1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
d. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Recommended Antibodies:
-
BCL6: Rabbit polyclonal or mouse monoclonal antibodies.
-
ATR: Goat polyclonal or rabbit monoclonal antibodies[9].
-
p53: Mouse monoclonal or rabbit polyclonal antibodies[10].
-
PRDM1 (BLIMP1): Mouse monoclonal antibody (3H2-E8)[3].
Visualizing the BCL6 Signaling Pathway and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLIMP1/PRDM1 Antibody (3H2-E8) - BSA Free (NB600-235): Novus Biologicals [novusbio.com]
- 3. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of p53 Dysfunction in ATR Inhibitor Cytotoxicity and Chemo- and Radiosensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. anti-p53 Antibody [ABIN2704419] - Human, WB, ICC [antibodies-online.com]
A Preclinical and Clinical Showdown: CCT374705 Versus Standard Chemotherapy in Diffuse Large B-cell Lymphoma
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational BCL6 inhibitor, CCT374705, and the established standard-of-care chemotherapy regimens for Diffuse Large B-cell Lymphoma (DLBCL). This report synthesizes available preclinical data for this compound and clinical data for standard therapies, offering a framework for understanding their distinct mechanisms and therapeutic potential.
Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin lymphoma, characterized by its aggressive nature. The current cornerstone of frontline treatment is the R-CHOP regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone), which has demonstrated curative potential in a significant portion of patients.[1][2] More recently, the Pola-R-CHP regimen (Polatuzumab vedotin, Rituximab, Cyclophosphamide, Doxorubicin, and Prednisone) has emerged as a superior option in terms of progression-free survival for certain patient populations.[3][4][5]
In the landscape of novel targeted therapies, this compound, a potent and orally bioavailable small molecule inhibitor of B-cell lymphoma 6 (BCL6), has shown promise in preclinical settings.[6][7] BCL6 is a transcriptional repressor that plays a crucial role in the pathogenesis of DLBCL, making it an attractive therapeutic target. This guide will objectively present the available data for this compound alongside the well-established clinical outcomes of standard chemotherapy regimens to inform ongoing research and development efforts.
Performance Data: A Tale of Two Settings
Direct comparative studies between this compound and standard chemotherapy regimens in a clinical setting are not available, as this compound is still in the preclinical phase of development. The following tables summarize the available efficacy and toxicity data from distinct experimental contexts: preclinical for this compound and clinical for R-CHOP and Pola-R-CHP.
Table 1: Efficacy of this compound (Preclinical) vs. Standard Chemotherapy (Clinical) in DLBCL
| Treatment Regimen | Study Population/Model | Key Efficacy Endpoints & Results |
| This compound | Karpas 422 DLBCL xenograft mouse model | Modest in vivo efficacy observed. Well tolerated at 50 mg/kg, bid, p.o. for 35 days.[6][8] |
| DLBCL Cell Lines (in vitro) | Antiproliferative Activity (GI₅₀): OCI-Ly1: 38.5 nM, Karpas 422: 14.9 nM, HT: 545 nM, SU-DHL-4: 1380 nM, OCI-Ly3: 1850 nM.[8] | |
| R-CHOP | Previously untreated adult patients with DLBCL | 3-Year Progression-Free Survival (PFS): ~79.2%. 3-Year Overall Survival (OS): ~88.7%.[1] 10-Year Overall Survival: 43.5%.[9] |
| Pola-R-CHP | Previously untreated adult patients with DLBCL (IPI score ≥2) | 2-Year Progression-Free Survival (PFS): 76.7% (vs. 70.2% for R-CHOP). 5-Year Progression-Free Survival (PFS): 64.9% (vs. 59.1% for R-CHOP).[3][4] |
Table 2: Toxicity Profiles of this compound (Preclinical) vs. Standard Chemotherapy (Clinical) in DLBCL
| Treatment Regimen | Study Population/Model | Reported Adverse Events |
| This compound | Karpas 422 DLBCL xenograft mouse model | Well tolerated with no body weight losses observed at 50 mg/kg, bid, p.o. for 35 days.[8] |
| R-CHOP | Previously untreated adult patients with DLBCL | Grade ≥3 Adverse Events: Neutropenia, febrile neutropenia, thrombocytopenia, anemia, infections.[1][10][11] Common non-hematologic toxicities: Pyrexia, lung disorders, cardiac disorders.[11] |
| Pola-R-CHP | Previously untreated adult patients with DLBCL (IPI score ≥2) | Grade 3-4 Adverse Events: Neutropenia, febrile neutropenia, anemia, thrombocytopenia. Safety profile was similar to R-CHOP, though with a higher incidence of febrile neutropenia.[12][13] |
Experimental Protocols
This compound In Vivo Xenograft Study
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Cell Line: Karpas 422 DLBCL cell line was used to establish tumors.
-
Treatment: this compound was administered orally (p.o.) at a dose of 50 mg/kg twice daily (bid) for 35 consecutive days.
-
Monitoring: Tumor volume and body weight were monitored throughout the study.
-
Outcome Assessment: Efficacy was determined by assessing the inhibition of tumor growth over the treatment period. Tolerability was assessed by monitoring for any signs of toxicity, including body weight loss.[8]
Standard Chemotherapy Clinical Trials (General Protocol Outline)
-
Study Design: Phase III, multicenter, randomized, controlled trials.
-
Patient Population: Typically, previously untreated adult patients with CD20-positive DLBCL.
-
Intervention: Patients are randomized to receive either the experimental regimen (e.g., Pola-R-CHP) or the standard-of-care regimen (R-CHOP).
-
Treatment Cycles: Treatment is administered in cycles, typically every 21 days, for a predetermined number of cycles (e.g., 6 cycles).
-
Dosages:
-
R-CHOP: Rituximab (375 mg/m²), Cyclophosphamide (750 mg/m²), Doxorubicin (50 mg/m²), Vincristine (1.4 mg/m²), and Prednisone (100 mg daily for 5 days).
-
Pola-R-CHP: Polatuzumab vedotin (1.8 mg/kg), Rituximab (375 mg/m²), Cyclophosphamide (750 mg/m²), Doxorubicin (50 mg/m²), and Prednisone (100 mg daily for 5 days).
-
-
Efficacy Endpoints: Primary endpoints often include Progression-Free Survival (PFS). Secondary endpoints include Overall Survival (OS), Complete Response (CR) rate, and Objective Response Rate (ORR).
-
Safety Assessment: Adverse events are monitored and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Visualizing the Mechanisms
To better understand the therapeutic rationale, the following diagrams illustrate the BCL6 signaling pathway targeted by this compound and a generalized experimental workflow for preclinical drug evaluation.
Caption: BCL6 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic agent.
References
- 1. ashpublications.org [ashpublications.org]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-term outcome of patients in the LNH-98.5 trial, the first randomized study comparing rituximab-CHOP to standard CHOP chemotherapy in DLBCL patients: a study by the Groupe d'Etudes des Lymphomes de l'Adulte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. droracle.ai [droracle.ai]
- 12. Spotlight on polatuzumab vedotin: new standards for diffuse large B-cell lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
A Comparative Analysis of CCT374705 and CAR-T Therapy for Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the investigational BCL6 inhibitor, CCT374705, and Chimeric Antigen Receptor (CAR)-T cell therapy, a revolutionary immunotherapy for the treatment of lymphoma. This document outlines their distinct mechanisms of action, summarizes available efficacy and safety data, and provides insights into the experimental protocols utilized in their evaluation.
Introduction
The treatment landscape for lymphoma has evolved significantly with the advent of targeted therapies and immunotherapies. This compound represents a targeted approach, aiming to inhibit the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of certain lymphomas. In contrast, CAR-T therapy is a personalized immunotherapy that engineers a patient's own T-cells to recognize and eliminate cancer cells. This guide offers a side-by-side comparison to inform research and development decisions.
Mechanism of Action
The fundamental difference between this compound and CAR-T therapy lies in their therapeutic modality and molecular targets.
This compound: As a small molecule inhibitor, this compound is designed to penetrate cells and bind to the BCL6 protein. BCL6 is a transcriptional repressor that is crucial for the formation and maintenance of germinal centers and is frequently implicated as an oncogenic driver in diffuse large B-cell lymphoma (DLBCL)[1][2]. By inhibiting BCL6, this compound aims to disrupt the signaling pathways that promote the proliferation and survival of lymphoma cells[1][2].
CAR-T Therapy: This is a cell-based immunotherapy. A patient's T-cells are extracted and genetically modified to express a chimeric antigen receptor (CAR) that recognizes a specific antigen on the surface of lymphoma cells, most commonly CD19[3]. These engineered CAR-T cells are then infused back into the patient, where they act as "living drugs," specifically targeting and killing cancer cells[3][4].
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of this compound and CAR-T therapy.
Performance and Efficacy Data
The available data for this compound is preclinical, while CAR-T therapy has extensive clinical data from multiple trials.
This compound Preclinical Data
This compound has been evaluated in preclinical models, demonstrating its potential as a BCL6 inhibitor.
| Metric | Result | Model | Reference |
| In Vivo Efficacy | Modest efficacy | Lymphoma xenograft mouse model | [1][2][5] |
Further quantitative data from the primary study on tumor growth inhibition was not publicly available in the searched abstracts.
CAR-T Therapy Clinical Data
Three CAR-T cell therapies are approved for various types of lymphoma: Axicabtagene Ciloleucel (Axi-cel), Tisagenlecleucel (Tisa-cel), and Lisocabtagene Maraleucel (Liso-cel). The tables below summarize data from their pivotal clinical trials.
Table 1: Axicabtagene Ciloleucel (Axi-cel) - ZUMA-1 Trial (Relapsed/Refractory Large B-Cell Lymphoma)
| Metric | Result | Reference |
| Overall Response Rate (ORR) | 83% | [6][7][8] |
| Complete Response (CR) Rate | 58% | [6][7][8] |
| Median Duration of Response | Not Reached (at 2-year follow-up for patients in CR) | [3] |
| Median Overall Survival (OS) | Not Reached (at 2-year follow-up) | [3] |
| Cytokine Release Syndrome (CRS) (Any Grade) | 92% | [9] |
| CRS (Grade ≥3) | 7% | [9] |
| Neurologic Toxicity (Any Grade) | 74% | [9] |
| Neurologic Toxicity (Grade ≥3) | 25% | [9] |
Table 2: Tisagenlecleucel (Tisa-cel) - JULIET Trial (Relapsed/Refractory DLBCL)
| Metric | Result | Reference |
| Overall Response Rate (ORR) | 52% | [10] |
| Complete Response (CR) Rate | 40% | [10] |
| Median Duration of Response | Not Reached (for patients in CR) | [10] |
| Median Overall Survival (OS) | 11.1 months | [10] |
| Cytokine Release Syndrome (CRS) (Any Grade) | 58% | [11] |
| CRS (Grade ≥3) | 22% | [11] |
| Neurologic Toxicity (Any Grade) | 21% | [11] |
| Neurologic Toxicity (Grade ≥3) | 12% | [11] |
Table 3: Lisocabtagene Maraleucel (Liso-cel) - TRANSCEND NHL 001 Trial (Relapsed/Refractory Large B-Cell Lymphoma)
| Metric | Result | Reference |
| Overall Response Rate (ORR) | 73% | [12][13] |
| Complete Response (CR) Rate | 53% | [12][13] |
| Median Duration of Response | 23.1 months | [13] |
| Median Overall Survival (OS) | 27.3 months | [13] |
| Cytokine Release Syndrome (CRS) (Any Grade) | 42% | [13] |
| CRS (Grade ≥3) | 2% | [13] |
| Neurologic Toxicity (Any Grade) | 30% | [13] |
| Neurologic Toxicity (Grade ≥3) | 10% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
This compound: In Vivo Xenograft Study Protocol (Generalized)
While the specific protocol for this compound is not fully detailed in the available literature, a general protocol for a lymphoma xenograft mouse model would involve the following steps[14][15][16][17]:
-
Cell Culture: A human lymphoma cell line (e.g., a DLBCL cell line) is cultured under standard sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of lymphoma cells (e.g., 5-10 x 10^6) are suspended in a sterile solution (like PBS or Matrigel) and injected subcutaneously into the flank of the mice[14].
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound would be administered orally at a specified dose and schedule[1][2]. The control group would receive a vehicle solution.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.
Diagram: Xenograft Model Experimental Workflow
Caption: Workflow for a lymphoma xenograft study.
CAR-T Therapy: Clinical Trial Protocol (Generalized)
The clinical trial protocols for CAR-T therapies are complex and multi-step processes. The following is a generalized workflow based on the ZUMA-1, JULIET, and TRANSCEND NHL 001 trials[6][10][18][19][20][21][22].
-
Patient Screening and Enrollment: Patients with relapsed or refractory lymphoma who meet specific inclusion criteria (e.g., prior lines of therapy, performance status) are enrolled[18].
-
Leukapheresis: The patient undergoes leukapheresis, a procedure to collect their T-cells[23].
-
CAR-T Cell Manufacturing: The collected T-cells are sent to a manufacturing facility where they are genetically engineered to express the CAR. This process involves T-cell activation and transduction with a viral vector carrying the CAR gene, followed by expansion of the CAR-T cells to a therapeutic dose. This can take several weeks[4].
-
Bridging Therapy (Optional): While the CAR-T cells are being manufactured, the patient may receive chemotherapy to control the lymphoma[22].
-
Lymphodepleting Chemotherapy: Prior to CAR-T cell infusion, the patient receives a short course of chemotherapy (e.g., fludarabine and cyclophosphamide) to deplete existing lymphocytes, creating a more favorable environment for the CAR-T cells to expand and persist[6][7][18].
-
CAR-T Cell Infusion: The manufactured CAR-T cells are infused back into the patient[23].
-
Monitoring and Follow-up: Patients are closely monitored for toxicities, particularly Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS). Efficacy is assessed at specific time points post-infusion using imaging scans[24].
Diagram: CAR-T Therapy Patient Journey
Caption: The clinical workflow for CAR-T therapy.
Summary and Future Directions
This compound and CAR-T therapy represent two distinct and innovative approaches to treating lymphoma.
-
This compound is an oral small molecule inhibitor in the preclinical stage of development. Its "modest" in vivo efficacy suggests that further optimization or combination strategies may be necessary. Its potential advantages lie in its oral administration and likely different safety profile compared to cell-based therapies.
-
CAR-T therapy is a clinically validated and highly effective treatment for patients with relapsed or refractory lymphoma, offering the potential for long-term durable remissions. However, it is a complex and resource-intensive treatment with a unique and significant toxicity profile that requires specialized management.
Future research will likely focus on optimizing the efficacy and safety of both approaches. For BCL6 inhibitors like this compound, this may involve developing more potent compounds or exploring rational combinations with other targeted agents or immunotherapies. For CAR-T therapy, ongoing research is aimed at improving safety, expanding its application to other lymphoma subtypes, and moving it into earlier lines of therapy. A direct comparison in a clinical setting is not feasible at this stage of development for this compound.
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of axicabtagene ciloleucel in refractory large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Long-term clinical outcomes of tisagenlecleucel in the JULIET trial - BJH [bjh.be]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Two-year follow-up of TRANSCEND NHL 001 suggests lisocabtagene maraleucel maintains a durable response in R/R large B-cell lymphoma [lymphomahub.com]
- 14. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. Table 2, Details of ZUMA-1 Trial Design - Axicabtagene Ciloleucel for Large B-Cell Lymphoma: Clinical Report - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Lisocabtagene maraleucel for patients with relapsed or refractory large B-cell lymphomas (TRANSCEND NHL 001): a multicentre seamless design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kymriah-hcp.com [kymriah-hcp.com]
- 21. Long-term safety for patients with tisagenlecleucel-treated relapsed/refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. researchgate.net [researchgate.net]
Comparative Guide to Biomarkers for BCL6 Inhibition in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to evaluate the efficacy of B-cell lymphoma 6 (BCL6) inhibitors in cancer research. BCL6, a transcriptional repressor, is a key oncogenic driver in several malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL). Consequently, it has emerged as a promising therapeutic target. This document outlines predictive and pharmacodynamic biomarkers, compares the performance of notable BCL6 inhibitors with supporting experimental data, and provides detailed experimental methodologies.
Introduction to BCL6 and its Inhibition
B-cell lymphoma 6 (BCL6) is a master regulator protein essential for the formation of germinal centers (GCs) in B-cells.[1][2] In several cancers, including DLBCL and some solid tumors, aberrant BCL6 expression promotes unchecked cell growth and survival by repressing genes involved in DNA damage response, cell cycle arrest, and apoptosis.[1][3] BCL6 exerts its repressive function by recruiting corepressor complexes, such as SMRT, NCOR, and BCOR, to its BTB domain.[4] Small molecule inhibitors have been developed to disrupt this protein-protein interaction, leading to the reactivation of BCL6 target genes and subsequent cancer cell death.[3]
Biomarkers for BCL6 Inhibitor Efficacy
The assessment of BCL6 inhibitor efficacy relies on a combination of predictive and pharmacodynamic biomarkers.
Predictive Biomarkers: These biomarkers help identify patient populations most likely to respond to BCL6 inhibition.
-
BCL6 Expression: While seemingly straightforward, high BCL6 expression alone is not always a reliable predictor of inhibitor sensitivity. However, it is a necessary prerequisite for on-target inhibitor activity.
-
BCL6 Gene Signature: A more robust approach involves analyzing the expression of a panel of BCL6-regulated genes. A "BCL6-dependent" gene signature can more accurately predict sensitivity to BCL6 inhibitors.
-
Co-occurring Mutations: The presence of mutations in pathways that cooperate with BCL6 signaling may also influence inhibitor response.
Pharmacodynamic Biomarkers: These biomarkers are used to confirm target engagement and measure the biological response to the inhibitor.
-
Disruption of BCL6-Corepressor Interaction: Assays that measure the inhibitor's ability to block the interaction between BCL6 and its corepressors (e.g., SMRT) are direct indicators of target engagement.
-
Reactivation of BCL6 Target Genes: A key pharmacodynamic marker is the upregulation of genes normally repressed by BCL6. Commonly assessed target genes include CDKN1A, ATR, TP53, CXCR4, and CD69.[5][6]
-
Cell Viability and Apoptosis: Ultimately, the efficacy of a BCL6 inhibitor is determined by its ability to reduce cancer cell viability and induce apoptosis.
-
Inhibition of Germinal Center Formation: In vivo, a potent BCL6 inhibitor should phenocopy the effects of BCL6 loss-of-function, leading to the abrogation of germinal center formation.[5]
Comparison of Preclinical BCL6 Inhibitors
Several small molecule inhibitors targeting the BCL6 BTB domain have been developed and evaluated in preclinical studies. The following tables summarize the comparative performance of some of the most well-characterized inhibitors.
| Inhibitor | Binding Affinity (KD) | Target | Developer/Origin |
| FX1 | ~3 µM | BCL6 BTB Domain | In silico design (SILCS) |
| WK692 | 324 nM | BCL6 BTB Domain | Academic Research |
| RI-BPI | Not specified (peptidomimetic) | BCL6 BTB Domain | Academic Research |
| 79-6 | 147 µM (Ki) | BCL6 BTB Domain | Computer-aided drug design |
| BI3802 | Not specified | BCL6 BTB Domain | Academic Research |
| CCT374705 | Not specified | BCL6 BTB Domain | Academic Research |
Table 1: Overview of Selected BCL6 Inhibitors
| Inhibitor | Cell Line | IC50 / GI50 | Assay Type |
| FX1 | BCL6-dependent DLBCL | ~36 µM (GI50) | Resazurin reduction |
| WK692 | SUDHL4, SUDHL6, OCI-LY7, Farage, DOHH2 (GCB-DLBCL) | 1-5 µM (IC50) | Cell proliferation assay |
| 79-6 | BCL6-dependent DLBCL | Micromolar range (GI50) | Luminescent ATP quantization |
Table 2: In Vitro Efficacy of BCL6 Inhibitors in DLBCL Cell Lines [3][4][5]
| Inhibitor | Target Genes Upregulated | Fold Change/Observations | Cell Line(s) |
| FX1 | CASP8, CD69, CXCR4, CDKN1A, DUSP5 | Significant derepression | SUDHL-6, SUDHL-4 |
| WK692 | CDKN1A, ATR, CXCR4, CD80, p53, CD69 | Significant derepression | SUDHL4 |
| RI-BPI | p53, ATR | Dose-dependent induction in xenografts | DLBCL xenografts |
| YK01 | ATR, TP53, CDKN1A | Concentration- and time-dependent reactivation | U87-MG, U251 (GBM) |
Table 3: Effect of BCL6 Inhibitors on Target Gene Expression [5][6][7][8]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BCL6-SMRT Interaction
This assay is used to screen for and characterize inhibitors that disrupt the interaction between the BCL6 BTB domain and a peptide from its corepressor SMRT.
Principle: The assay relies on the transfer of energy between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).[9] When the BCL6-SMRT interaction is intact, the fluorophores are in close proximity, resulting in a high HTRF signal. An inhibitor that disrupts this interaction will lead to a decrease in the signal.[9]
Materials:
-
GST-tagged BCL6 BTB domain
-
Biotinylated SMRT peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.05% Tween 20 and 2 mM β-mercaptoethanol)[9]
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the test inhibitor, GST-BCL6 BTB domain, and biotinylated SMRT peptide.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-GST and Streptavidin-XL665).
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for BCL6 Target Gene Expression
This method is used to quantify the changes in mRNA levels of BCL6 target genes following inhibitor treatment.
Protocol:
-
Cell Treatment: Seed cancer cells (e.g., DLBCL cell lines) in appropriate culture plates and allow them to adhere overnight. Treat the cells with the BCL6 inhibitor at various concentrations or for different time points. Include a vehicle-treated control.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Kit).[10] Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay.[11]
-
Reaction setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., CDKN1A, ATR) and a housekeeping gene (e.g., ACTB, GAPDH), and SYBR Green master mix.
-
Primer Sequences (Example for human genes):
-
CDKN1A Fwd: 5'-TGTCCGTCAGAACCCATGC-3', Rev: 5'-AAAGTCGAAGTTCCATCGCTC-3'
-
ATR Fwd: 5'-GCACATTGTGAAGAGGTGGAA-3', Rev: 5'-TGGAGCTTATTTGCCGCTTT-3'
-
-
Thermal Cycling: Perform the PCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Cell Viability Assay (Resazurin Reduction)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the BCL6 inhibitor. Include a vehicle-treated control and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
BCL6 Signaling Pathway and Inhibition
Caption: BCL6 signaling pathway and mechanism of inhibition.
Experimental Workflow for BCL6 Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of BCL6 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. BCL6 BTB-specific Inhibition via FX1 Treatment Reduces Tfh Cells & Reverses Lymphoid Follicle Hyperplasia in Indian Rhesus Macaque (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selectively targeting BCL6 using a small-molecule inhibitor is a potential therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
Comparative Analysis of CCT374705 and Other BCL6 Inhibitors on Target Gene Expression
For Immediate Release
A comprehensive analysis of the BCL6 inhibitor CCT374705 reveals its impact on the expression of BCL6 target genes, providing valuable insights for researchers in oncology and drug development. This guide offers a comparative overview of this compound and other notable BCL6 inhibitors, supported by experimental data to facilitate informed decisions in research applications.
Introduction to BCL6 and Its Inhibition
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a crucial role in the formation of germinal centers and is implicated in the pathogenesis of several types of lymphoma, including diffuse large B-cell lymphoma (DLBCL). BCL6 exerts its function by repressing the expression of target genes involved in cell cycle control, DNA damage response, and apoptosis. Consequently, inhibiting BCL6 has emerged as a promising therapeutic strategy for BCL6-dependent cancers. This guide focuses on this compound, a potent and orally active BCL6 inhibitor, and compares its effects on BCL6 target gene expression with other known inhibitors such as FX1, WK692, and a BCL6 peptide inhibitor (BPI).
Comparative Efficacy of BCL6 Inhibitors
The primary mechanism of action of BCL6 inhibitors is the disruption of the interaction between BCL6 and its corepressors, leading to the derepression of its target genes. The following table summarizes the reported effects of this compound and other BCL6 inhibitors on the expression of key BCL6 target genes.
| Target Gene | This compound | FX1 | WK692 | BCL6 Peptide Inhibitor (RI-BPI) |
| ARID3A | Significant Increase[1] | - | - | - |
| CDKN1A | - | Significant Derepression[2] | Derepression | - |
| ATR | - | - | Derepression | Upregulation[3] |
| CXCR4 | - | Significant Derepression[2] | Derepression | - |
| TP53 (p53) | - | - | Derepression | Upregulation[3] |
| CD69 | - | Significant Derepression[2] | Derepression | - |
| CASP8 | - | Significant Derepression[2] | - | - |
| DUSP5 | - | Significant Derepression[2] | - | - |
| CD80 | - | - | Derepression | - |
| BCL2 | - | - | - | Upregulation |
| MYC | - | - | - | Upregulation |
| IRF4 | - | - | - | Upregulation |
Note: "-" indicates that no specific data on the effect of the inhibitor on that particular gene was found in the provided search results.
BCL6 Signaling Pathway and Inhibitor Mechanism of Action
The following diagram illustrates the BCL6 signaling pathway and the mechanism by which inhibitors like this compound disrupt its function, leading to the reactivation of target gene expression.
Experimental Protocols
To enable researchers to replicate and validate these findings, detailed protocols for key experimental assays are provided below.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of BCL6 target genes.
1. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes RNA, random primers, dNTPs, reverse transcriptase, and an RNase inhibitor in a final volume of 20 µL.
-
Incubate the reaction at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to a vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the binding of BCL6 to the promoter regions of its target genes.
1. Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to BCL6 or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C for several hours in the presence of proteinase K.
-
Purify the DNA using a DNA purification kit.
6. DNA Analysis:
-
Quantify the amount of precipitated DNA corresponding to specific gene promoters using qPCR with primers flanking the BCL6 binding sites.
Western Blot for Protein Expression Analysis
This technique is used to measure the protein levels of BCL6 target genes.
1. Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion
This compound is a potent BCL6 inhibitor that effectively derepresses the BCL6 target gene ARID3A. While direct comparative data for a broad range of target genes is still emerging, its high potency suggests it is a valuable tool for studying BCL6 biology and a promising candidate for further therapeutic development. This guide provides a framework for comparing this compound with other BCL6 inhibitors and offers detailed protocols to aid in future research endeavors.
References
Validating the Therapeutic Potential of CCT374705 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the B-cell lymphoma 6 (BCL6) inhibitor, CCT374705, with other notable alternatives in preclinical development. The objective is to present a clear, data-driven evaluation of its therapeutic potential based on available experimental evidence.
Introduction to this compound and BCL6 Inhibition
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key driver in several types of B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL). Its inhibition is a promising therapeutic strategy. This compound is an orally active small molecule inhibitor of BCL6 that has demonstrated potent anti-proliferative effects in preclinical models of lymphoma. This guide will compare its performance against other well-documented BCL6 inhibitors: FX1, 79-6, and the BCL6 degrader, BI-3802.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and its alternatives.
In Vitro Activity
| Compound | Assay Type | Cell Line(s) | IC50 / GI50 / DC50 | Reference(s) |
| This compound | BCL6 Inhibition (Biochemical) | - | IC50: 4.8 nM | [1] |
| Anti-proliferative | OCI-Ly1, Karpas 422 | Sub-100 nM GI50 | [1] | |
| FX1 | BCL6 Inhibition (Reporter Assay) | - | IC50: ~35 µM | [2] |
| Anti-proliferative | BCL6-dependent DLBCLs | Average GI50: ~36 µM | [2][3] | |
| 79-6 | BCL6 Inhibition (Reporter Assay) | - | IC50: ~318 µM | [2] |
| Anti-proliferative | BCL6-dependent DLBCLs | - | [4] | |
| BI-3802 | BCL6-BCOR Interaction | - | IC50: ≤ 3 nM | [5] |
| BCL6 Degradation | SU-DHL-4 | DC50: 20 nM | [5] | |
| BCL6-NCOR Interaction (Cellular) | - | IC50: 43 nM | [5] |
In Vivo Efficacy in Xenograft Models
| Compound | Cell Line | Mouse Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | Karpas 422 | Not Specified | 50 mg/kg, p.o., for 35 days | Effective tumor growth inhibition | [1][6] |
| FX1 | SUDHL-6 | SCID | 50 mg/kg, i.p. | Regression of established tumors | [3] |
| 79-6 | OCI-Ly7, SU-DHL6 | SCID | 50 mg/kg/day | Tumor shrinkage | [4] |
| BI-3802 | Not specified | Not specified | Poor oral bioavailability, not suitable for in vivo use | - | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Caption: BCL6 Signaling Pathway and Points of Inhibition.
Caption: Generalized Xenograft Study Workflow.
Caption: Logical Comparison of BCL6-Targeted Agents.
Experimental Protocols
In Vivo Xenograft Model (General Protocol)
This protocol is a generalized representation based on the methodologies described for this compound, FX1, and 79-6.
-
Cell Culture: Lymphoma cell lines (e.g., Karpas 422, OCI-Ly7, SUDHL-6) are cultured in appropriate media and conditions to ensure exponential growth.
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of 5-10 million cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives the BCL6 inhibitor (e.g., this compound at 50 mg/kg, p.o.) daily, while the control group receives a vehicle.
-
Endpoint: The study continues for a predetermined period (e.g., 35 days for this compound) or until tumors in the control group reach a maximum allowed size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).
Cell Viability Assay (Resazurin-Based)
This protocol is a standard method for assessing the anti-proliferative effects of the compounds.[7]
-
Cell Seeding: Lymphoma cells are seeded in 96-well plates at a density of 10,000-20,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of the BCL6 inhibitor or vehicle control and incubated for a specified period (e.g., 48-72 hours).
-
Resazurin Addition: A resazurin-based reagent (e.g., alamarBlue) is added to each well and incubated for 2-4 hours.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the GI50 (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.[8]
-
Cell Treatment: Cells are treated with the BCL6 inhibitor or vehicle for a defined period.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound demonstrates high potency as a BCL6 inhibitor with effective tumor growth inhibition in a preclinical lymphoma model.[1][6] When compared to other BCL6 inhibitors, this compound exhibits a favorable profile, particularly in terms of its low nanomolar biochemical potency. While FX1 and 79-6 have also shown in vivo efficacy, their in vitro potencies are in the micromolar range.[2][4] BI-3802, a BCL6 degrader, shows exceptional in vitro potency but is limited by poor oral bioavailability.[5] The preclinical data for this compound supports its continued investigation as a potential therapeutic agent for BCL6-driven malignancies. Further head-to-head comparative studies would be beneficial to definitively establish its superiority over other BCL6 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CCT374705
The proper disposal of CCT374705, a potent and selective BCL6 inhibitor intended for laboratory research, is critical to ensure personnel safety and environmental protection.[1][2] As a potent compound, and potentially hazardous drug, it requires stringent handling and disposal protocols in compliance with all applicable federal, state, and local regulations.[3][4] The primary source for specific disposal instructions is the Safety Data Sheet (SDS) provided by the manufacturer.[5][6] In the absence of a specific SDS, the following guidelines for potent research compounds should be followed.
I. Pre-Disposal and Handling Precautions
Before beginning any work that will generate waste, it is crucial to establish a clear waste disposal plan. All personnel handling this compound must be thoroughly trained on its hazards and the proper handling and disposal procedures.[3]
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in its pure form or in solution.
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contaminated. |
| Eye Protection | Use chemical safety goggles or a face shield to protect against splashes. |
| Body Protection | A lab coat or disposable gown should be worn to prevent skin contact. For handling larger quantities or in case of potential aerosol generation, consider additional protection. |
| Respiratory | If working with the solid compound or if there is a risk of aerosolization, a NIOSH-certified respirator may be necessary.[7] |
II. Waste Segregation and Collection
Proper segregation of waste at the source is fundamental to safe and compliant disposal. Never mix hazardous waste with non-hazardous waste.
Waste Streams for this compound:
| Waste Type | Collection Container |
| Solid Waste | (e.g., contaminated gloves, weigh paper, pipette tips) Collect in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.[3] |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not overfill. |
| Sharps Waste | (e.g., contaminated needles, syringes, broken glass) Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[8] |
| Grossly Contaminated Items | (e.g., vials with residual powder) These should be managed as hazardous waste and not considered "empty."[7] |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
III. Disposal Procedures
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal service, coordinated by your institution's EHS office.
Step-by-Step Disposal Protocol:
-
Consult the SDS: Always refer to the manufacturer's Safety Data Sheet for this compound for specific disposal instructions.
-
Segregate Waste: At the point of generation, carefully segregate waste into the appropriate solid, liquid, or sharps containers.
-
Label Containers: Ensure all waste containers are accurately and securely labeled.
-
Store Safely: Store sealed waste containers in a designated, secure area away from general lab traffic, pending collection.
-
Schedule Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
Prohibited Disposal Methods:
-
Drain Disposal: It is Northwestern University's policy to prohibit the drain disposal of all potentially hazardous chemicals.[8]
-
Regular Trash: Do not dispose of any this compound-contaminated waste in the regular trash.
IV. Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. Only trained personnel with appropriate PPE and spill kits should clean up chemical spills.
Visual Guides for this compound Waste Management
Workflow for this compound Waste Disposal
Caption: Workflow for proper segregation and disposal of this compound waste.
Decision Pathway for Handling Potent Compounds
Caption: Decision-making for handling potent research chemicals like this compound.
References
- 1. This compound | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. osha.gov [osha.gov]
- 4. witpress.com [witpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ashp.org [ashp.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
